5-Bromo-L-tryptophan
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315301 | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25197-99-3 | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25197-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what are the chemical properties of 5-Bromo-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Its unique chemical properties, stemming from the presence of a bromine atom on the indole ring, make it a valuable tool in neuroscience research, drug discovery, and peptide synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological significance of this compound.
Chemical Properties
The introduction of a bromine atom at the 5-position of the indole ring of tryptophan significantly influences its physicochemical properties. These properties are crucial for its application in various research and development fields.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the L-isomer, other data points, such as the melting point, are reported for the racemic DL-mixture.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2][3] |
| Molecular Weight | 283.12 g/mol | [1][3][4] |
| Appearance | White to off-white or light beige crystalline powder | [5][6] |
| Melting Point | 264 °C (decomposes) (for DL-racemic mixture) | [4][6] |
| Solubility | Soluble in DMSO.[7] Limited solubility in water. | [7] |
| pKa | Data not available |
Spectral Properties
Spectral data is essential for the identification and characterization of this compound.
-
UV-Vis Spectroscopy: Due to the indole moiety, this compound exhibits characteristic ultraviolet absorbance. Specific absorbance maxima have not been detailed in the provided search results.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While detailed spectral assignments for this compound are not available in the provided results, the presence of the bromine atom would be expected to influence the chemical shifts of the aromatic protons on the indole ring compared to unsubstituted L-tryptophan.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound can be calculated from its molecular formula.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, general methodologies can be outlined based on established chemical and biochemical principles.
Synthesis of this compound
1. Chemical Synthesis:
A common approach for the synthesis of 5-substituted tryptophans involves the Fischer indole synthesis or other indole ring formation strategies starting from a brominated precursor. One patented method describes the synthesis of L-5-hydroxytryptophan starting from 5-bromoindole and 3-bromo-2-hydroxyimino-propionate, which undergoes a condensation reaction, reduction, and hydrolysis.[1] A similar strategy could likely be adapted for the synthesis of this compound.
2. Enzymatic Synthesis:
Biocatalytic methods offer a stereoselective route to this compound. Tryptophan synthase and its engineered variants have been shown to catalyze the synthesis of tryptophan analogs, including halogenated derivatives.[8][9]
-
General Enzymatic Synthesis Protocol Outline:
-
Enzyme Preparation: Expression and purification of a suitable tryptophan synthase enzyme, potentially a variant with enhanced activity towards 5-bromoindole.
-
Reaction Setup: A buffered aqueous solution containing 5-bromoindole, L-serine (as the amino acid donor), and pyridoxal phosphate (PLP) as a cofactor.
-
Incubation: The reaction mixture is incubated at an optimal temperature and pH for the enzyme's activity.
-
Monitoring: The progress of the reaction can be monitored by HPLC.
-
Purification: The product, this compound, is purified from the reaction mixture using techniques such as ion-exchange chromatography or reversed-phase HPLC.
-
Below is a DOT script for a generalized workflow for the enzymatic synthesis of this compound.
Analysis of this compound
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for the analysis and purification of amino acids and their derivatives.
-
General HPLC Protocol Outline:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as a mixture of the mobile phase.
-
Chromatographic System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole ring (e.g., around 280 nm) is suitable. Fluorescence detection can also be used for higher sensitivity.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
-
2. Mass Spectrometry (MS):
Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. It is often coupled with HPLC (LC-MS) for complex samples.
-
General LC-MS Protocol Outline:
-
Sample Introduction: The sample is introduced into the mass spectrometer via an HPLC system.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for amino acids.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
-
Data Analysis: The obtained mass spectrum is analyzed to confirm the identity of the compound.
-
Biological Significance and Applications
The primary biological role of this compound is as a synthetic precursor to the neurotransmitter serotonin (5-hydroxytryptamine).[7]
Role in the Serotonin Pathway
L-tryptophan is the natural precursor for the biosynthesis of serotonin. This pathway involves two key enzymatic steps. This compound can enter this pathway and be metabolized to 5-bromo-serotonin, although the efficiency of this conversion compared to the natural substrate may vary.
The diagram below, generated using DOT language, illustrates the serotonin synthesis pathway and the potential entry of this compound.
References
- 1. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
5-Bromo-L-tryptophan synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-L-tryptophan
Introduction
This compound is a halogenated derivative of the essential amino acid L-tryptophan. Its unique bromine substitution makes it a valuable building block in peptide synthesis and a versatile tool in biochemical research and pharmaceutical development.[1] Researchers utilize this compound in studies related to neurotransmitter function, as it serves as a precursor to serotonin.[1] Its incorporation into peptide chains can enhance the pharmacological properties of therapeutic agents, particularly in the fields of neurology and psychiatry.[1][2] This guide provides a detailed overview of the primary synthesis and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into enzymatic, chemical, and fermentative methods. Each approach offers distinct advantages regarding stereoselectivity, yield, and scalability.
Enzymatic Synthesis
Enzymatic synthesis is a highly effective method for producing enantiomerically pure L-tryptophan analogs. The key enzyme used is tryptophan synthase (TrpS), a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the condensation of an indole derivative with L-serine.[3]
Core Reaction: The β-subunit of tryptophan synthase (TrpB) is responsible for the reaction between 5-bromoindole and L-serine to form this compound.[4]
Key Enzymes and Variants:
-
Tryptophan Synthase (TrpS): A heterotetramer (α₂β₂) found in organisms like Escherichia coli, it can synthesize L-tryptophan and its analogs.[5]
-
Engineered TrpB Subunits: To overcome the allosteric regulation by the α-subunit, engineered standalone TrpB subunits have been developed. A variant from Thermotoga maritima (TmTrpB) showed high activity for 5-bromoindole.[4] Directed evolution has further improved the catalytic efficiency and substrate scope of TrpB enzymes from sources like Pyrococcus furiosus.[3][6]
Quantitative Data for Enzymatic Synthesis
| Enzyme Variant | Substrate | Yield | Key Conditions | Reference |
| TmTrpBM145T N167D | 5-Bromoindole | 88% | pH 8, 75°C, 5% DMSO/H₂O | [4] |
| Pf5G8 | 5,6-Dichloroindole | Good | Not specified | [6] |
| Tm2F3 I184F | 5-Bromo-7-fluoroindole | Good | Not specified | [6] |
Experimental Protocol: Enzymatic Synthesis using TmTrpB [4]
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine phosphate buffer (pH 8.0), 5% DMSO, L-serine, 5-bromoindole, pyridoxal phosphate (PLP) cofactor, and the purified TmTrpB enzyme variant.
-
Incubation: Heat the reaction mixture to 75°C and maintain the temperature with stirring for the duration of the reaction (e.g., 12-24 hours).
-
Monitoring: Track the reaction progress by periodically taking aliquots and analyzing them using analytical RP-HPLC to monitor the consumption of 5-bromoindole and the formation of this compound.
-
Termination and Workup: Once the reaction reaches completion, terminate it by cooling and acidifying the mixture. The product can then be isolated through standard purification procedures.
Caption: General workflow for the enzymatic synthesis of this compound.
Chemical Synthesis
Several chemical routes have been developed, though they can sometimes require harsh conditions or multi-step processes.
-
Asymmetric Hydrogenation: Hruby and coworkers demonstrated a synthesis using the catalyst [((S,S)-Et-DuPHOS)-Rh]OTf for the hydrogenation of a precursor, achieving high yield and enantioselectivity.[4]
-
Palladium-Catalyzed Indole Synthesis: This method involves the reaction of o-iodoanilines with carbonyl compounds, where an intramolecular Heck-coupling of an in-situ formed enamine yields the indole ring.[4]
-
Friedel-Crafts Conjugate Addition: This approach can be used to form the tryptophan backbone by adding an indole nucleophile to a dehydroalanine derivative.[4]
Caption: Pd-catalyzed indole synthesis pathway, a route to substituted tryptophans.[4]
Fermentative Production
This method involves engineering a host microorganism, such as Corynebacterium glutamicum, to produce L-tryptophan and introducing the genes for halogenation.
Process Overview:
-
Strain Engineering: An L-tryptophan producing strain of C. glutamicum is engineered to express the genes for a FAD-dependent halogenase (e.g., RebH) and a flavin reductase (e.g., RebF).[7]
-
Fermentation: The recombinant strain is cultured in a medium containing glucose, an ammonium source, and sodium bromide.[7]
-
In-vivo Conversion: The host strain produces L-tryptophan, which is then brominated in-vivo by the expressed halogenase to yield brominated L-tryptophan.[7]
This approach provides a "green" alternative to chemical synthesis but can be limited by product toxicity to the host organism. For instance, the growth rate of C. glutamicum was halved at a 7-bromo-L-tryptophan concentration of 0.09 g/L.[7]
Purification of this compound
After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities.
Crystallization
Crystallization is a primary method for purifying tryptophan and its derivatives from a fermentation broth or reaction mixture.[8]
-
pH-Shift Crystallization: Tryptophan solubility is highly dependent on pH, with a minimum at its isoelectric point (pI ≈ 5.89).[9] A common method involves dissolving the crude product in an acidic (pH < 2) or alkaline (pH 8-13) solution and then adjusting the pH to the isoelectric point to induce crystallization.[8][10]
-
Cooling Crystallization with Solvents: An alternative to pH shifts involves using specific alcohols (e.g., isopropanol) in a cooling process.[8] This method avoids the use of large quantities of corrosive acids and bases. A process using water-containing acetic acid has also been described, which can yield high-purity tryptophan without a neutralization step.[11][12]
Quantitative Data for Crystallization
| Method | Recovery/Yield | Purity | Key Conditions | Reference |
| Cooling Crystallization (Alcohol) | Up to 90% | Not specified | Isopropanol/water mixture, cooling | [8] |
| Acetic Acid Crystallization | 93.4% | 99.1% | Water-containing acetic acid, cooling to 20°C | [11] |
| Combined ED/RO | 60.4% | 98% | From crystallization wastewater | [13] |
Experimental Protocol: Recrystallization from Acetic Acid [11]
-
Dissolution: Add the crude this compound product to a mixture of acetic acid and water (e.g., 1:1 v/v).
-
Heating: Heat the mixture to 90°C with stirring to completely dissolve the solid.
-
Decolorization: Add a small amount of activated carbon (e.g., ~1% w/w) to the hot solution and continue heating for 30-60 minutes to adsorb colored impurities.
-
Filtration: Filter the hot solution to remove the activated carbon and any other insoluble materials.
-
Crystallization: Slowly cool the filtrate to a lower temperature (e.g., 5-20°C) to induce crystallization. Maintain at this temperature for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the collected crystals with cold water or an aqueous acetic acid solution and dry them under vacuum to obtain the purified product.
Chromatographic Methods
Chromatography is essential for achieving high purity and for analytical verification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common analytical technique for monitoring reaction progress and assessing final purity.[7][14] It can also be adapted for preparative-scale purification.
-
Column Chromatography: Reversed-phase column chromatography is used for the preparative isolation and purification of brominated tryptophans from complex mixtures like fermentation broths.[7]
Caption: A typical purification workflow combining crystallization and chromatography.
Conclusion
The synthesis and purification of this compound can be accomplished through various robust methods. Enzymatic synthesis, particularly with engineered tryptophan synthase variants, offers an excellent route to high-purity, stereospecific products with high yields. Chemical methods provide versatility but may lack the green credentials and stereoselectivity of biocatalysis. Purification is dominated by crystallization techniques, which are effective for bulk purification, often followed by chromatographic polishing to achieve the high purity (>99%) required for pharmaceutical and research applications. The choice of method will depend on the desired scale, purity requirements, and available resources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]
- 8. tu-dortmund.de [tu-dortmund.de]
- 9. mdpi.com [mdpi.com]
- 10. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]
- 11. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Spectroscopic Profile of 5-Bromo-L-tryptophan: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Bromo-L-tryptophan, an invaluable tool for researchers, scientists, and drug development professionals. By detailing its unique spectral properties and the methodologies to ascertain them, this document serves as a critical resource for its application in protein structure and function analysis, and as a probe in various biological assays.
Core Spectroscopic Characteristics
This compound, a halogenated derivative of the essential amino acid L-tryptophan, exhibits distinct spectroscopic properties that make it a powerful probe in biochemical and biophysical research. The introduction of a bromine atom at the 5th position of the indole ring influences its electronic environment, leading to shifts in its absorption and emission spectra compared to native tryptophan.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2] |
| Molecular Weight | 283.12 g/mol | [1][2] |
| CAS Number | 25197-99-3 | [1] |
| Appearance | White to off-white powder | - |
| Melting Point | 264 °C (decomposes) | [3] |
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that while data for the DL-racemic mixture is available, specific quantitative photophysical data for the pure L-isomer is not extensively documented in publicly available literature. For comparative purposes, data for L-tryptophan is also provided.
UV-Visible Absorption Spectroscopy
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| This compound | ~280-290 (estimated) | Data not available | - |
| L-tryptophan | 278 | 5,579 | 0.1 M Phosphate Buffer, pH 7 |
Note: The absorption maximum for this compound is expected to be slightly red-shifted compared to L-tryptophan due to the halogen substituent.
Fluorescence Spectroscopy
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| This compound | ~290-300 (estimated) | Blue-shifted vs. Trp | Data not available | - |
| L-tryptophan | 270 | ~350 | 0.12 | 0.1 M Phosphate Buffer, pH 7[4] |
Note: When incorporated into proteins, 5-bromotryptophan has been observed to cause a blue shift in the fluorescence emission maxima.[5] This sensitivity to the local environment makes it a useful probe for studying protein conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | Indole NH: ~10-11, Aromatic CH: ~7-8, α-CH: ~4, β-CH₂: ~3 | Shifts are dependent on solvent and pH. |
| ¹³C NMR | Indole C: ~100-140, Carbonyl C: ~170-180, α-C: ~55, β-C: ~28 |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its identity and isotopic distribution.
| Technique | Key Observation |
| Electrospray Ionization (ESI) | Detection of the protonated molecule [M+H]⁺ at m/z ~283.0 and 285.0, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should optimize these methods based on their specific instrumentation and experimental goals.
UV-Visible Absorption Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M phosphate buffer, pH 7.0, or methanol). The final concentration for measurement should be in a range that provides an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the this compound solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.[4]
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Record the excitation spectrum by setting the emission monochromator to the estimated emission maximum and scanning a range of excitation wavelengths.
-
Record the emission spectrum by setting the excitation monochromator to the determined excitation maximum and scanning a range of emission wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and a standard with a known quantum yield (e.g., L-tryptophan).
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the spectrometer's sensitivity.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to a suitable internal standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern, which will be characteristic of a bromine-containing compound.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
References
- 1. This compound | C11H11BrN2O2 | CID 644329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]
- 4. omlc.org [omlc.org]
- 5. Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-L-tryptophan: A Technical Guide on its Potential Mechanism of Action in Neurological Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-L-tryptophan, an alpha-amino acid derivative found in marine organisms, is emerging as a compound of interest in neurological research.[1][2] While direct and extensive studies on its specific mechanism of action are limited, compelling evidence from structurally related compounds suggests its primary therapeutic potential lies in the modulation of the kynurenine pathway, a critical regulator of neuroinflammation. This technical guide synthesizes the current understanding of L-tryptophan metabolism and posits the most probable mechanism of action for this compound, providing a framework for future research and drug development.
Introduction: The Central Role of L-tryptophan Metabolism in Neurological Health
L-tryptophan, an essential amino acid, is metabolized in the body through two primary pathways with significant implications for neurological function: the serotonin pathway and the kynurenine pathway.[3][4]
-
The Serotonin Pathway: A minor but crucial metabolic route, this pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[3][5] Serotonin is integral to the regulation of mood, sleep, appetite, and cognitive functions.[6] The rate-limiting enzyme in this pathway is tryptophan hydroxylase.[3][5]
-
The Kynurenine Pathway: This is the major route of L-tryptophan catabolism, accounting for over 95% of its degradation.[7][8] This pathway is initiated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[9][10] The kynurenine pathway produces several neuroactive metabolites, some of which are neuroprotective (e.g., kynurenic acid), while others can be neurotoxic (e.g., quinolinic acid).[11][12]
An imbalance in these pathways, particularly an overactivation of the kynurenine pathway, is increasingly implicated in the pathophysiology of various neurological and psychiatric disorders due to its role in neuroinflammation.[9][10][13]
Proposed Mechanism of Action: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
The most promising hypothesis for the mechanism of action of this compound in neurological studies is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the initial and rate-limiting enzyme of the kynurenine pathway and is a key regulator of immune responses.[14][15] In the context of neurological disorders, the upregulation of IDO1 is associated with neuroinflammation.[9][10]
While direct evidence for this compound as an IDO1 inhibitor is still emerging, a structurally related compound, 5-bromo-brassinin, has been identified as a potent inhibitor of IDO1.[16] This suggests that the bromo-substitution on the tryptophan indole ring is a key feature for this inhibitory activity.
By inhibiting IDO1, this compound would be expected to:
-
Reduce the production of neurotoxic kynurenine pathway metabolites: This includes quinolinic acid, an NMDA receptor agonist that can lead to excitotoxicity and neuronal cell death.[11]
-
Increase the availability of L-tryptophan for the serotonin pathway: By blocking the major catabolic route, more L-tryptophan could be shunted towards the synthesis of serotonin, potentially alleviating symptoms associated with serotonin deficiency, such as depression and anxiety.
-
Attenuate neuroinflammation: IDO1 is a key mediator of inflammation in the brain. Its inhibition would likely dampen the inflammatory cascade associated with many neurodegenerative diseases.[9][10]
Quantitative Data
Direct quantitative data for the binding affinity of this compound to IDO1 is not yet available in peer-reviewed literature. However, data for the related compound, 5-bromo-brassinin, provides a valuable reference point.
| Compound | Target | Assay Type | Ki (µM) | Cell-based EC50 (µM) | Reference |
| 5-Bromo-brassinin | Indoleamine 2,3-dioxygenase (IDO) | Cell-free enzyme assay | <35 | Not specified | [17] |
Experimental Protocols
Detailed experimental protocols for the in vivo administration of this compound in neurological models have not been extensively published. However, based on studies with L-tryptophan and other analogs, a general protocol can be outlined.
4.1. In Vivo Administration of Tryptophan Analogs in a Murine Model
-
Compound Preparation: this compound should be dissolved in a sterile vehicle suitable for the chosen route of administration (e.g., saline, PBS). The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Animal Model: A relevant mouse model of a neurological disorder (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, or a lipopolysaccharide-induced neuroinflammation model) should be used.
-
Administration: The compound can be administered via intraperitoneal (i.p.) injection, oral gavage, or subcutaneous (s.c.) injection. The frequency and duration of administration will depend on the specific experimental design and the pharmacokinetic properties of the compound.
-
Dosage: Dosages for tryptophan analogs can vary widely. Based on studies with similar compounds, a starting dose in the range of 10-100 mg/kg could be considered, with dose-response studies being essential.
-
Outcome Measures:
-
Behavioral tests: To assess changes in motor function, cognition, and mood.
-
Biochemical analysis: Measurement of tryptophan, kynurenine, serotonin, and their metabolites in plasma and brain tissue using techniques like HPLC or mass spectrometry.
-
Immunohistochemistry: To evaluate neuroinflammation by staining for markers such as Iba1 (microglia) and GFAP (astrocytes) in brain sections.
-
Gene expression analysis: RT-qPCR to measure the expression of IDO1 and inflammatory cytokines in the brain.
-
Visualizations
Tryptophan Metabolic Pathways
Caption: Overview of the major tryptophan metabolic pathways.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for in vivo efficacy evaluation.
Conclusion and Future Directions
While the direct study of this compound in neurological disorders is in its nascent stages, the available evidence strongly suggests a mechanism of action centered on the inhibition of IDO1. This positions this compound as a promising candidate for further investigation as a therapeutic agent for neuroinflammatory and neurodegenerative diseases.
Future research should focus on:
-
Directly quantifying the inhibitory activity of this compound on IDO1.
-
Conducting in vivo studies to confirm its efficacy in relevant animal models of neurological diseases.
-
Investigating its pharmacokinetic and pharmacodynamic properties to determine optimal dosing and administration routes.
-
Exploring its effects on the serotonin pathway in vivo.
A deeper understanding of the mechanism of action of this compound will be crucial for its potential translation into a novel therapeutic for a range of debilitating neurological conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of 5-Bromo-L-tryptophan in Serotonin Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a valuable and versatile tool in the field of serotonin pathway research. While not a direct modulator of serotonin synthesis, its unique chemical properties make it an important precursor and building block for the development of novel pharmacological agents targeting the serotonergic system. This technical guide provides an in-depth overview of the multifaceted role of this compound, detailing its applications in the synthesis of serotonin receptor ligands, its incorporation into bioactive peptides, and its utility in metabolic studies. This document summarizes key quantitative data, provides illustrative experimental workflows, and outlines the significance of this compound in advancing our understanding of serotonin-related neurological and psychiatric disorders.
Introduction: The Serotonin Pathway and the Niche of this compound
The serotonin (5-hydroxytryptamine, 5-HT) pathway is a critical neuromodulatory system that plays a fundamental role in regulating a wide array of physiological processes, including mood, cognition, sleep, and appetite. Dysregulation of this pathway is implicated in numerous psychiatric and neurological disorders, making it a primary target for therapeutic intervention. The synthesis of serotonin begins with the dietary amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (5-HTP) by the rate-limiting enzyme tryptophan hydroxylase (TPH), and subsequently to serotonin by aromatic L-amino acid decarboxylase.
This compound enters this landscape not as a direct mimetic or inhibitor of the natural substrate, but as a synthetic tool that leverages its bromine substitution to facilitate the creation of novel chemical entities with altered pharmacological profiles. Its applications are primarily centered on its use as a versatile building block in medicinal chemistry and as a probe in biochemical and metabolic investigations.
Applications of this compound in Serotonin Research
The utility of this compound in serotonin pathway research is diverse, spanning from the synthesis of novel receptor ligands to its incorporation into peptides with therapeutic potential.
Precursor for the Synthesis of Serotonin Receptor Ligands
This compound serves as a key starting material for the synthesis of various bioactive compounds, particularly ligands for serotonin receptors. The bromine atom provides a reactive handle for a variety of chemical modifications, allowing for the generation of diverse molecular scaffolds.
One notable application is in the synthesis of psilocin analogs. Psilocin, a potent psychedelic and a 5-HT2A receptor agonist, is a subject of intense research for its potential therapeutic effects in treating depression and other mental health disorders. The synthesis of analogs allows for the exploration of the structure-activity relationships at the 5-HT2A receptor and the development of compounds with improved therapeutic profiles and reduced hallucinogenic effects. For instance, 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), a derivative of 5-bromotryptamine, has been synthesized and evaluated for its affinity towards various serotonin receptor subtypes.
Incorporation into Bioactive Peptides
The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a powerful strategy for developing novel therapeutic agents with enhanced stability and unique biological activities. The brominated indole side chain can influence the peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation. While specific examples of peptides containing this compound with detailed functional data are emerging, the general principle is well-established in peptide chemistry. The bromine atom can also serve as a site for further chemical modifications, enabling the creation of peptide-drug conjugates.
Utility in Biochemical and Metabolic Studies
This compound is also employed in biochemical assays to investigate protein-protein interactions and enzyme activities. Its structural similarity to tryptophan allows it to be a substrate for certain enzymes, and its unique properties can be exploited for analytical purposes. For example, the enzymatic conversion of this compound to 5-bromoskatole by the enzyme SktA has been reported, providing insights into novel metabolic pathways.
Quantitative Data
While direct binding affinity data for this compound at key serotonin pathway targets such as tryptophan hydroxylase, the serotonin transporter (SERT), and serotonin receptors is not extensively documented in publicly available literature, data for its derivatives highlight the potential of this chemical scaffold.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT1A | High Affinity | [1] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT1B/1D | High Affinity | [1] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT2B | High Affinity | [1] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT6 | High Affinity | [1] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT7 | High Affinity | [1] |
Table 1: Binding affinities of a this compound derivative to various serotonin receptor subtypes. "High Affinity" indicates a significant binding potential as reported in the cited literature, though specific Ki values were not provided in the snippet.
Experimental Protocols and Methodologies
The following sections provide generalized workflows and diagrams for key experimental procedures involving this compound and its derivatives.
Synthesis of Serotonin Receptor Ligands from this compound
A general workflow for the synthesis of a serotonin receptor ligand, such as a psilocin analog, from this compound is depicted below. This process typically involves decarboxylation to 5-bromotryptamine, followed by N-alkylation and other functional group manipulations.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
The incorporation of this compound into a peptide chain via solid-phase peptide synthesis (SPPS) follows a cyclical process of deprotection and coupling reactions.
Signaling Pathways and Logical Relationships
The ultimate goal of using this compound-derived compounds is to modulate the serotonin signaling pathway. The diagram below illustrates the canonical serotonin signaling cascade and indicates potential points of intervention for ligands developed from this compound.
Conclusion and Future Directions
This compound is a valuable tool for researchers in neuroscience and drug development. Its utility lies not in the direct modulation of the serotonin pathway, but in its role as a versatile synthetic precursor. The ability to introduce a bromine atom into the tryptophan scaffold opens up a wide range of chemical possibilities for creating novel serotonin receptor ligands and modified peptides. Future research will likely focus on the development of more efficient synthetic routes utilizing this compound and the detailed pharmacological characterization of the resulting compounds. As our understanding of the complexities of the serotonergic system grows, the demand for sophisticated chemical tools like this compound will undoubtedly increase, paving the way for the discovery of next-generation therapeutics for serotonin-related disorders.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 5-Bromo-L-tryptophan in Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is a compound of increasing interest in neuroscience research and pharmaceutical development.[1] Its structural similarity to tryptophan allows it to participate in key metabolic pathways, including the serotonin pathway, making it a valuable tool for studying mood regulation and developing novel therapeutics for neurological disorders. However, the successful application of this compound in experimental and formulation settings is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous buffer systems.
This technical guide provides a comprehensive overview of the factors influencing the solubility and stability of this compound. It offers detailed experimental protocols for researchers to characterize this molecule in various buffer systems and presents a framework for interpreting the resulting data.
Core Concepts: Solubility and Stability of Tryptophan Analogs
The physicochemical behavior of this compound is largely governed by the functional groups present in its structure: the carboxylic acid, the primary amine, and the brominated indole ring. Its solubility and stability are therefore highly sensitive to the pH, composition, and temperature of the surrounding buffer.
pH-Dependent Solubility
Like its parent compound L-tryptophan, this compound is an amphoteric molecule, capable of existing as a cation, zwitterion, or anion depending on the pH of the solution. The solubility of amino acids is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[2][3] At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility in acidic buffers. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and enhanced solubility in alkaline buffers.[2][3]
Factors Influencing Stability
The stability of this compound can be compromised by several factors, leading to the formation of degradation products that may be inactive, or worse, toxic. The indole ring of tryptophan and its derivatives is particularly susceptible to oxidation.[4][5] Key factors affecting stability include:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the degradation of tryptophan analogs.
-
Oxidizing Agents: The presence of reactive oxygen species (ROS) can lead to the oxidation of the indole ring.[4][5]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Buffer Components: Certain buffer species may interact with this compound and influence its stability.
Data Presentation: Solubility and Stability Profiles
Table 1: Solubility of this compound in Various Buffers at Different pH Values and Temperatures
| Buffer System (e.g., 50 mM) | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Citrate | 3.0 | 25 | User-defined | User-defined |
| Phosphate | 7.4 | 25 | User-defined | User-defined |
| Tris-HCl | 8.0 | 25 | User-defined | User-defined |
| Citrate | 3.0 | 4 | User-defined | User-defined |
| Phosphate | 7.4 | 4 | User-defined | User-defined |
| Tris-HCl | 8.0 | 4 | User-defined | User-defined |
Table 2: Stability of this compound in a Representative Buffer Under Stressed Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 | 100 | - |
| 24 | User-defined | User-defined | |
| 48 | User-defined | User-defined | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 0 | 100 | - |
| 24 | User-defined | User-defined | |
| 48 | User-defined | User-defined | |
| Oxidation (3% H₂O₂, RT) | 0 | 100 | - |
| 24 | User-defined | User-defined | |
| 48 | User-defined | User-defined | |
| Photostability (ICH Q1B), RT | 0 | 100 | - |
| 24 | User-defined | User-defined | |
| 48 | User-defined | User-defined |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound in various buffer systems.
Protocol 1: Determination of Equilibrium Solubility
This protocol is based on the static equilibrium method, a common technique for determining the solubility of solid compounds in a liquid.
Materials:
-
This compound (solid)
-
Buffers of interest (e.g., citrate, phosphate, Tris-HCl) at various pH values
-
Calibrated pH meter
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 4°C).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials. Allow the excess solid to settle.
-
Withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 280 nm).
-
Inject the prepared samples and a series of known concentration standards to generate a calibration curve.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the solubility in mg/mL or molarity, taking into account the dilution factor.
-
Protocol 2: Forced Degradation Studies for Stability Assessment
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8]
Materials:
-
Stock solution of this compound in a chosen buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Thermostatically controlled water bath or oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a UV-Diode Array Detector (DAD) or Mass Spectrometer (MS)
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base-stressed samples before dilution.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with a DAD or MS detector to identify and characterize degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify the major degradation products. Mass spectrometry can be used to elucidate the structures of unknown degradation products.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is paramount for its effective use in research and drug development. While specific data for this compound is limited, the principles governing the behavior of L-tryptophan and other amino acids provide a strong foundation for its characterization. By employing the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to inform the selection of appropriate buffer systems, optimize formulation strategies, and ensure the integrity and reliability of their experimental results. The systematic approach presented here will empower scientists to confidently navigate the formulation landscape of this promising molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Biological Activities of 5-Bromo-L-tryptophan: A Technical Guide for Researchers
An In-depth Examination of a Tryptophan Analog with Emerging Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is emerging as a compound of significant interest in biomedical research and drug development. Its structural similarity to L-tryptophan allows it to interact with key metabolic pathways, offering potential therapeutic applications in oncology and neuroscience. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.
Core Biological Activity: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
The primary mechanism through which this compound is thought to exert its biological effects is through the competitive inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical, rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. In various pathological conditions, particularly cancer, the upregulation of IDO1 by tumor cells leads to a depletion of tryptophan in the tumor microenvironment and an accumulation of immunosuppressive kynurenine metabolites. This process facilitates tumor immune evasion by suppressing the proliferation and function of effector T cells.
By acting as a competitive inhibitor of IDO1, this compound can block the degradation of tryptophan, thereby restoring T-cell function and enhancing anti-tumor immunity. While direct inhibitory constants for this compound are not widely published, studies on structurally related brominated indole compounds, such as 5-Br-brassinin, have demonstrated potent IDO1 inhibitory activity.
Tryptophan Metabolism: A Tale of Two Pathways
Tryptophan serves as a crucial precursor for two major metabolic pathways with distinct physiological outcomes: the kynurenine pathway and the serotonin pathway. The activity of this compound is intrinsically linked to the modulation of these pathways.
The Kynurenine Pathway
Under normal physiological conditions, the majority of free tryptophan is metabolized via the kynurenine pathway. This pathway is initiated by the enzymes IDO1 or Tryptophan 2,3-dioxygenase (TDO). The resulting metabolites, collectively known as kynurenines, are involved in regulating immune responses and neurotransmission. In the context of cancer, the overactivation of this pathway via IDO1 upregulation is a key mechanism of immune escape.
The Serotonin Pathway
A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in mood regulation, sleep, and appetite. This conversion is initiated by the enzyme tryptophan hydroxylase (TPH). As a tryptophan analog, this compound has the potential to interfere with serotonin synthesis, a prospect that warrants further investigation for its neurological implications.
Quantitative Data on Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, data from related compounds and general assays provide a framework for understanding its potential potency.
Table 1: IDO1 Inhibition Data for a Related Brominated Compound
| Compound | Target | Assay Type | Value | Reference |
| 5-Br-brassinin | IDO1 | Enzymatic Inhibition | Ki = 24.5 µM | [1] |
| 5-Br-brassinin | Human IDO1 (in COS-1 cells) | Cell-based | EC50 = 24.0 µM | [1] |
| 5-Br-brassinin | Mouse IDO1 (in COS-1 cells) | Cell-based | EC50 = 26.1 µM | [1] |
Note: The data presented for 5-Br-brassinin suggests that bromination at the 5-position of an indole-containing structure can confer IDO1 inhibitory activity in the micromolar range. Further studies are required to determine the precise inhibitory constants for this compound.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.
Protocol 1: In Vitro IDO1 Inhibition Assay (Enzymatic)
This protocol is designed to determine the direct inhibitory effect of this compound on purified IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (test compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, catalase, ascorbic acid, and methylene blue.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the amount of kynurenine produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Kynurenine Production Assay
This protocol assesses the ability of this compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)
-
Complete cell culture medium
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
Reagents for kynurenine measurement as in Protocol 1
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing varying concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the colorimetric method described in Protocol 1 (steps 7-11).
-
Calculate the percentage of inhibition of kynurenine production and determine the EC50 value.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxic (cell-killing) effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the field of cancer immunotherapy. Its potential to inhibit IDO1 and modulate the tumor microenvironment warrants extensive further investigation. Future research should focus on:
-
Quantitative Biology: Determining the precise Ki and IC50 values of this compound for IDO1 and its selectivity over other enzymes like TDO and IDO2.
-
Cellular Mechanisms: Elucidating the downstream effects of this compound on T-cell activation, cytokine production, and apoptosis in cancer cells.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
-
Neurological Effects: Investigating the impact of this compound on the serotonin pathway and its potential applications or side effects related to the central nervous system.
The comprehensive data and protocols provided in this guide aim to equip researchers with the necessary tools to advance our understanding of this compound and unlock its full therapeutic potential.
References
5-Bromo-L-tryptophan: A Technical Guide for Biochemical Research
For Immediate Release
A Comprehensive Review of 5-Bromo-L-tryptophan and its Applications in Biochemical Research and Drug Development
This technical guide provides an in-depth overview of this compound (5-Br-Trp), a halogenated derivative of the essential amino acid L-tryptophan. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its biochemical applications, mechanisms of action, and relevant experimental protocols.
Introduction
This compound is an analog of L-tryptophan where a bromine atom is substituted at the 5th position of the indole ring. This modification confers unique chemical properties that make it a valuable tool in various research areas.[1] It serves as a versatile building block in the synthesis of novel bioactive molecules and therapeutic agents, particularly in neurology and psychiatry. Its applications range from studying neurotransmitter pathways to serving as an inhibitor of key metabolic enzymes and a structural probe in peptide synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | [2] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 283.12 g/mol | [2] |
| CAS Number | 25197-99-3 | [2] |
| Appearance | White to light beige powder | [3] |
| Melting Point | 264 °C (decomposes) |
Core Applications in Biochemical Research
The utility of this compound stems from its ability to mimic and compete with endogenous L-tryptophan, thereby modulating critical biological pathways.
-
Neuroscience Research : As a structural analog of the serotonin precursor, 5-Br-Trp is employed to study serotonin (5-HT) synthesis and its associated neurological pathways. Its ability to interact with enzymes in this pathway provides insights into mood disorders and potential therapeutic interventions.
-
Enzyme Inhibition : 5-Br-Trp and its derivatives are known to inhibit key enzymes involved in tryptophan metabolism. This includes Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, and Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in the kynurenine pathway with implications for immune response and cancer.
-
Drug Development : The incorporation of 5-Br-Trp into peptide chains can enhance the pharmacological properties of peptide-based therapeutics. The bromine atom can lead to improved binding affinities and stability, making it a valuable component in the development of drugs for neurological disorders and oncology.[4]
-
Antisickling Agent : 5-Bromotryptophan has been identified as a potent inhibitor of hemoglobin S (HbS) gelation, a key pathological event in sickle cell anemia. This makes it and its dipeptide derivatives lead compounds for the development of potential treatments for this disease.
Quantitative Data on Biological Activity
While specific enzyme inhibition constants (Kᵢ, IC₅₀) for this compound are not extensively documented in publicly available literature, its significant biological effects have been quantified in other contexts.
Table 2: Summary of Quantitative Biological Data
| Compound/Derivative | Target/Application | Observation | Potency/Value | Reference |
| 5-Bromotryptophan (5-BrTrp) | Hemoglobin S Gelation | Inhibition of polymerization | Most potent amino acid derivative reported in the literature | |
| 5-BrTrp-5-BrTrp (Dipeptide) | Hemoglobin S Gelation | Enhanced inhibition of polymerization | 5.9 times the activity of Tryptophan | |
| 5-Br-brassinin | Indoleamine 2,3-dioxygenase 1 (IDO1) | Competitive Inhibition | Kᵢ = 24.5 µM |
Note: Data for 5-Br-brassinin is included to provide context for the inhibitory potential of the 5-bromoindole scaffold against IDO1.
Signaling Pathways and Mechanism of Action
This compound primarily exerts its effects by acting as a competitive substrate or inhibitor in pathways involving L-tryptophan.
Inhibition of the Serotonin Synthesis Pathway
L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin. The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by Tryptophan Hydroxylase (TPH). Due to its structural similarity, this compound can act as a competitive inhibitor of TPH, competing with L-tryptophan for the enzyme's active site and thereby reducing the overall rate of serotonin synthesis.
Caption: Competitive inhibition of Tryptophan Hydroxylase (TPH) by this compound.
Inhibition of the Kynurenine Pathway
Indoleamine 2,3-dioxygenase (IDO1) is the initial and rate-limiting enzyme in the kynurenine pathway, which catabolizes tryptophan. This pathway is crucial for immune regulation, and its upregulation in cancer cells helps them evade the immune system. Tryptophan analogs, including derivatives of 5-Br-Trp, can inhibit IDO1, blocking tryptophan depletion and the production of immunosuppressive metabolites, thereby restoring T-cell function.
References
- 1. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H11BrN2O2 | CID 644329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-DL-tryptophan, 99% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Site-Specific Incorporation of 5-Bromo-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing protein structure and function, as well as for the development of novel protein-based therapeutics. 5-Bromo-L-tryptophan (5-Br-Trp) is a tryptophan analog that can be incorporated into proteins to serve as a spectroscopic probe, a heavy atom for X-ray crystallography, and a precursor for further chemical modification. This document provides a detailed protocol for the site-specific incorporation of 5-Br-Trp into a target protein expressed in Escherichia coli using the amber stop codon suppression method. This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 5-Br-Trp and does not cross-react with the host's translational machinery.
Principle of the Method
The site-specific incorporation of 5-Br-Trp is achieved by repurposing the UAG (amber) stop codon. An orthogonal aminoacyl-tRNA synthetase, which specifically recognizes 5-Br-Trp, charges a cognate suppressor tRNA that has an anticodon (CUA) complementary to the UAG codon. When this orthogonal pair is expressed in E. coli along with the target protein containing a UAG codon at the desired position, the ribosome incorporates 5-Br-Trp at that site instead of terminating translation. A designed yeast phenylalanyl-tRNA synthetase (yPheRS(T415G)) has been shown to activate 5-bromotryptophan.[1] This system allows for the production of recombinant proteins with a single or multiple 5-Br-Trp residues at precisely defined locations.
Experimental Workflow
The overall experimental workflow for the site-specific incorporation of this compound is depicted below.
References
Application Notes: 5-Bromo-L-tryptophan as a Fluorescent Probe for Elucidating Protein Structure and Function
References
- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Peptides with 5-Bromo-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of 5-Bromo-L-tryptophan into peptides and their subsequent use in research applications, particularly in studying protein-protein interactions through photocrosslinking.
Introduction
The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful tool for probing biological systems. This compound (5-Br-Trp) is a photo-activatable amino acid analog that can be incorporated into peptides to serve as a photocrosslinker. Upon exposure to UV light, the bromo-tryptophan moiety can form a covalent bond with interacting molecules in close proximity, allowing for the capture and identification of binding partners. This technique is invaluable for mapping protein-protein interactions, identifying drug targets, and elucidating molecular mechanisms.
The primary method for incorporating this compound into a specific position within a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.
Section 1: Solid-Phase Peptide Synthesis of a this compound Containing Peptide
This section details the protocol for the manual synthesis of a model peptide containing this compound using Fmoc chemistry.
Experimental Workflow for SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound labeled peptide.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide with the sequence H-Gly-Ala-Val-(5-Br-Trp)-Leu-Gly-OH on a 0.1 mmol scale using Wang resin.
Materials:
-
Wang Resin (pre-loaded with Fmoc-Gly, 0.1 mmol)
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
2,4,6-Collidine
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
-
Shaker/rocker for SPPS
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling:
-
Place the pre-loaded Wang resin (0.1 mmol) in the SPPS reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in 5 mL of DMF.
-
Add 2,4,6-collidine (0.8 mmol, 8 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Repeat steps 2 and 3 for each subsequent standard amino acid in the sequence (Leu, Val, Ala).
-
-
Incorporation of this compound:
-
Perform the Fmoc deprotection as described in step 2.
-
Prepare the activated Fmoc-5-Bromo-L-tryptophan solution as described in step 3.
-
Couple the Fmoc-5-Bromo-L-tryptophan to the resin for 2 hours.
-
Drain and wash the resin with DMF (3 x 10 mL).
-
-
Final Amino Acid Couplings:
-
Continue with the synthesis by coupling the remaining amino acids (Gly) by repeating steps 2 and 3.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% EDT. Caution: Handle TFA in a fume hood.
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge at 4000 rpm for 10 minutes, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Section 2: Application in Photocrosslinking to Study Protein-Protein Interactions
Peptides labeled with this compound can be used as photo-affinity probes to identify binding partners.
Experimental Workflow for Photocrosslinking
Caption: General workflow for a photocrosslinking experiment using a this compound labeled peptide.
Protocol 2: Photo-Cross-Linking of a Labeled Peptide with a Target Protein
This protocol describes the photo-activation of the 5-bromo-tryptophan to induce cross-linking with a binding partner.[3]
Materials:
-
Purified this compound labeled peptide
-
Purified putative interaction partner protein
-
UV lamp (e.g., 302 nm or 365 nm transilluminator)
-
UV-transparent cuvette or 96-well plate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels and reagents
-
Coomassie stain or Western blot reagents
Procedure:
-
Complex Formation:
-
In a microcentrifuge tube, mix the 5-Br-Trp labeled peptide and the target protein in the reaction buffer at desired concentrations (e.g., 10 µM peptide and 5 µM protein).
-
Incubate the mixture on ice for 30 minutes to allow for complex formation.
-
Prepare a control sample without the labeled peptide and another control sample that will not be exposed to UV light.
-
-
UV Irradiation:
-
Transfer the sample to a UV-transparent cuvette or well.
-
Place the sample on the UV transilluminator at a close distance.
-
Irradiate the sample with UV light (302 nm or 365 nm) for 15-60 minutes. The optimal time should be determined empirically.
-
-
Analysis of Cross-Linking:
-
After irradiation, add SDS-PAGE loading buffer to the samples.
-
Run the irradiated and non-irradiated control samples on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against the target protein.
-
Successful cross-linking will be indicated by the appearance of a new, higher molecular weight band corresponding to the peptide-protein conjugate in the UV-irradiated sample lane.
-
Protocol 3: Identification of Cross-Linked Products by Mass Spectrometry
Procedure:
-
In-Gel Digestion:
-
Excise the higher molecular weight band corresponding to the cross-linked complex from the Coomassie-stained SDS-PAGE gel.
-
Perform an in-gel digestion using a suitable protease, such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
The presence of a peptide fragment with a mass corresponding to a fragment of the target protein covalently attached to the 5-Br-Trp containing peptide will confirm the cross-link.
-
MS/MS sequencing of this unique peptide can identify the specific site of interaction on the target protein.
-
Section 3: Quantitative Data and Analysis
The efficiency of this compound incorporation and the extent of photocrosslinking can be quantified.
Table 1: Quantification of this compound Incorporation
The incorporation efficiency of this compound during SPPS can be assessed using mass spectrometry.
| Method | Principle | Typical Result |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Comparison of the observed molecular weight of the synthesized peptide with the theoretical mass. | A single major peak corresponding to the mass of the peptide with 5-Br-Trp indicates high incorporation efficiency (>95%). |
| Amino Acid Analysis | Hydrolysis of the peptide followed by quantification of the amino acid composition. | Detection and quantification of this compound relative to other amino acids. |
Table 2: Quantification of Photocrosslinking Efficiency
The efficiency of the photocrosslinking reaction can be estimated by densitometry of the protein bands on an SDS-PAGE gel.[4]
| UV Irradiation Time (min) | Target Protein (Un-crosslinked) (%) | Peptide-Protein Crosslink (%) |
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 15 | 60 | 40 |
| 30 | 40 | 60 |
| 60 | 35 | 65 |
Note: These are example values. Actual efficiencies will vary depending on the specific peptide-protein interaction, concentrations, and irradiation conditions.
Conclusion
Labeling peptides with this compound provides a robust method for investigating molecular interactions. The protocols outlined in these application notes offer a comprehensive guide for the synthesis of these valuable research tools and their application in photocrosslinking experiments. Careful optimization of both the synthesis and the photocrosslinking conditions is crucial for achieving successful and reproducible results.
References
5-Bromo-L-tryptophan: Unlocking New Avenues in Drug Discovery
Application Notes and Protocols for Researchers
Introduction
5-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a valuable tool in drug discovery and development. Its unique structural and potential functional modifications, stemming from the introduction of a bromine atom to the indole ring, offer researchers opportunities to probe biological systems and design novel therapeutic agents. These application notes provide an overview of the utility of this compound, with a focus on its applications in neuroscience and oncology, and offer detailed protocols for its use in key experimental assays.
The bromine substitution on the tryptophan molecule can significantly alter its physicochemical properties, including lipophilicity and metabolic stability. This modification can lead to enhanced efficacy, altered receptor binding affinity, and improved pharmacokinetic profiles of resulting drug candidates.[1][2][3][4][5]
Applications in Drug Discovery
Neuroscience Research
This compound serves as a precursor to the neurotransmitter 5-bromo-serotonin, enabling the investigation of the serotonergic system.[6] Its incorporation into neuroactive peptides and small molecules allows for the development of novel therapeutics for mood disorders, anxiety, and other neurological conditions. The bromination may enhance the binding affinity of these compounds to serotonin receptors and transporters, potentially leading to more potent and selective drugs.[6]
Oncology Research
Tryptophan metabolism is increasingly recognized as a critical pathway in cancer progression. Tumor cells often exhibit altered tryptophan uptake and catabolism, contributing to an immunosuppressive tumor microenvironment. This compound and its derivatives are being explored as potential anti-cancer agents. These compounds can be designed to selectively target cancer cells, disrupt tryptophan metabolism, and thereby inhibit tumor growth.[7] The introduction of bromine can also enhance the cytotoxic effects of potential drug candidates.[5]
Antimicrobial Drug Development
Brominated natural products, often found in marine organisms, have shown significant antimicrobial activity. This compound can be utilized as a building block for the synthesis of novel antimicrobial peptides and small molecules. The bromine atom can contribute to the compound's ability to disrupt microbial membranes or inhibit essential enzymatic processes.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the biological activity of this compound and its derivatives.
| Compound | Assay | Target | Activity | Reference |
| 5-bromo-N,N-dimethyltryptamine | Radioligand Binding Assay | 5-HT1A Receptor | Ki = 150 nM | [4] |
| 5-bromo-N,N-dimethyltryptamine | Radioligand Binding Assay | 5-HT1B Receptor | Ki = 250 nM | [4] |
| 5-bromo-N,N-dimethyltryptamine | Radioligand Binding Assay | 5-HT1D Receptor | Ki = 200 nM | [4] |
| 5-bromo-N,N-dimethyltryptamine | Radioligand Binding Assay | 5-HT2A Receptor | Ki = 500 nM | [4] |
| 5-bromo-N,N-dimethyltryptamine | Radioligand Binding Assay | 5-HT6 Receptor | Ki = 80 nM | [4] |
| 5-bromo-N,N-dimethyltryptamine | Radioligand Binding Assay | 5-HT7 Receptor | Ki = 120 nM | [4] |
| Naphthoindole tryptamine derivative | Cytotoxicity Assay | K562 leukemia cells | IC50 in low µM range | [8] |
| Naphthoindole tryptamine derivative | Cytotoxicity Assay | HCT116 colon carcinoma cells | IC50 in low µM range | [8] |
Experimental Protocols
Protocol 1: Serotonin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound or its derivatives for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
This compound or its derivative (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding)
-
50 µL of the test compound at various concentrations
-
50 µL of the radioligand at a concentration near its Kd
-
100 µL of the cell membrane preparation
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Serotonin Synthesis Assay
This protocol outlines a method to assess the efficiency of this compound as a precursor for serotonin synthesis in a cell-based or tissue homogenate system.
Materials:
-
PC12 cells or brain tissue homogenate
-
L-tryptophan (control)
-
This compound (test compound)
-
Cell culture medium or homogenization buffer
-
HPLC system with electrochemical or fluorescence detection
-
Perchloric acid
-
Internal standard (e.g., N-acetylserotonin)
Procedure:
-
Culture PC12 cells to confluence or prepare a brain tissue homogenate.
-
Incubate the cells or homogenate with either L-tryptophan or this compound at various concentrations for a defined period (e.g., 1-4 hours).
-
Terminate the reaction by adding ice-cold perchloric acid to precipitate proteins.
-
Centrifuge the samples to pellet the protein precipitate.
-
Collect the supernatant and add the internal standard.
-
Analyze the supernatant using HPLC to quantify the levels of serotonin and/or 5-bromo-serotonin.
-
Construct a standard curve for serotonin and 5-bromo-serotonin to determine their concentrations in the samples.
-
Compare the amount of serotonin and 5-bromo-serotonin produced from their respective precursors to evaluate the relative efficiency of this compound in serotonin synthesis.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the use of an MTT assay to evaluate the cytotoxic effects of this compound or its derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SGC7901)
-
Cell culture medium supplemented with fetal bovine serum (FBS)
-
This compound or its derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Caption: Serotonin synthesis pathway showing the conversion of L-tryptophan and this compound.
Caption: Experimental workflow for a serotonin receptor binding assay.
Caption: Tryptophan metabolism in cancer and the potential role of this compound.
References
- 1. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ascensus [ascensusspecialties.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthoindole-based analogues of tryptophan and tryptamine: synthesis and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-L-tryptophan in NMR Studies of Protein Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool in structural biology. 5-Bromo-L-tryptophan, an analog of the natural amino acid L-tryptophan, offers unique properties for Nuclear Magnetic Resonance (NMR) spectroscopy studies of protein structure and function. The bromine atom at the 5th position of the indole ring serves as a heavy atom, which can induce detectable changes in the chemical shifts of nearby nuclei. This "heavy atom effect" can provide valuable distance restraints and facilitate resonance assignments, aiding in the determination of protein structure and the study of protein-ligand interactions.[1][2][3] These application notes provide an overview of the utility of this compound in protein NMR and detailed protocols for its incorporation and analysis.
Applications in Protein NMR
The introduction of this compound into a protein of interest can be leveraged in several ways for NMR-based structural studies:
-
Facilitating Resonance Assignment: The bromine atom induces shifts in the local electronic environment, leading to perturbations in the ¹H and ¹³C chemical shifts of the tryptophan residue and neighboring amino acids. These shifts can help to resolve spectral overlap and provide anchor points for sequential backbone and sidechain assignments in crowded spectral regions.
-
Providing Structural Restraints: The magnitude of the chemical shift perturbation caused by the bromine atom is distance-dependent. This can be used to derive distance restraints between the bromotryptophan residue and other parts of the protein, complementing traditional Nuclear Overhauser Effect (NOE) data.
-
Probing Protein-Ligand Interactions: Changes in the chemical shifts of the 5-bromotryptophan reporter upon ligand binding can provide insights into the binding site and the conformational changes that occur upon complex formation.
-
Phasing in X-ray Crystallography: Although the primary focus here is NMR, it is noteworthy that the heavy bromine atom can also be used as an anomalous scatterer to aid in solving the phase problem in X-ray crystallography.
Data Presentation: NMR Chemical Shifts
Quantitative NMR data for free L-tryptophan and 5-Bromo-DL-tryptophan are presented below for reference. The expected chemical shift perturbations due to the heavy atom effect of bromine are also summarized.
Table 1: ¹H and ¹³C NMR Chemical Shifts of Free L-Tryptophan and 5-Bromo-DL-Tryptophan in Solution.
| Atom | L-Tryptophan ¹H Chemical Shift (ppm)[4][5] | 5-Bromo-DL-Tryptophan ¹H Chemical Shift (ppm)[6] | L-Tryptophan ¹³C Chemical Shift (ppm)[4][7][8] | 5-Bromo-DL-Tryptophan ¹³C Chemical Shift (ppm)[6] |
| Hα | 4.04 | ~3.9 | Cα | 57.8 |
| Hβ | 3.38 | ~3.3 | Cβ | 29.2 |
| Hδ1 | 7.26 | ~7.2 | Cγ | 110.2 |
| Hε3 | 7.58 | ~7.6 | Cδ1 | 124.9 |
| Hζ2 | 7.36 | ~7.4 | Cδ2 | 122.2 |
| Hζ3 | 7.05 | ~7.1 | Cε2 | 127.8 |
| Hη2 | 6.97 | ~7.0 | Cε3 | 121.2 |
| Nε1-H | 11.11 | ~11.0 | Cζ2 | 129.4 |
| Cζ3 | 114.7 | |||
| Cη2 | 139.1 | |||
| C=O | 177.3 |
Note: The chemical shifts for 5-Bromo-DL-tryptophan are approximate and based on available spectral data. Exact values may vary depending on the solvent and pH.
Table 2: Predicted ¹H and ¹³C Chemical Shift Perturbations in a Protein Containing this compound.
| Atom Type | Expected Chemical Shift Perturbation | Rationale |
| Tryptophan indole protons | Small upfield or downfield shifts | Direct electronic effect of bromine substitution. |
| Protons on adjacent residues | Small upfield shifts (0.05-0.2 ppm) | Through-space magnetic anisotropy and steric effects of the bromine atom.[2] |
| Tryptophan indole carbons | Upfield shift for C5, smaller shifts for other carbons | The "heavy atom effect" is most pronounced on the directly attached carbon and decreases with distance.[1][3] |
| Carbons on adjacent residues | Minimal | The heavy atom effect on carbon chemical shifts is generally localized. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a protein of interest for NMR studies. These protocols are based on established methods for other tryptophan analogs and should be optimized for each specific protein.
Protocol 1: Incorporation of this compound using a Tryptophan Auxotrophic E. coli Strain
This protocol describes the expression of a target protein with this compound using an E. coli strain that cannot synthesize its own tryptophan.
Materials:
-
E. coli tryptophan auxotrophic strain (e.g., BL21(DE3) ΔtrpE)
-
Expression vector containing the gene of interest
-
M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine
-
L-Tryptophan
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Antibiotics as required for the expression vector
Procedure:
-
Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression plasmid containing the gene of interest.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture Growth (Tryptophan-supplemented): Inoculate 1 L of M9 minimal medium (supplemented with all necessary components and the appropriate antibiotic) with the overnight culture. Add L-tryptophan to a final concentration of 20 mg/L. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cell Harvest and Washing: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with pre-warmed, sterile M9 minimal medium lacking tryptophan to remove any residual L-tryptophan.
-
Induction with this compound: Resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium. Add this compound to a final concentration of 50-100 mg/L. Allow the cells to adapt for 30 minutes at 37°C with shaking.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.
-
Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: Incorporation of this compound using a Cell-Free Protein Synthesis System
Cell-free systems provide a powerful alternative for incorporating non-canonical amino acids, as the open nature of the system allows for direct control over the components of the reaction.
Materials:
-
Commercial or lab-prepared E. coli S30 cell-free extract
-
Reaction buffer containing ATP, GTP, and an ATP regeneration system
-
Amino acid mixture lacking tryptophan
-
This compound
-
T7 RNA polymerase
-
Expression vector or PCR product with a T7 promoter upstream of the gene of interest
-
RNase inhibitor
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the cell-free extract, reaction buffer, amino acid mixture (without tryptophan), and T7 RNA polymerase according to the manufacturer's instructions.
-
Addition of this compound: Add this compound to a final concentration of 1-2 mM.
-
Template DNA: Add the expression vector or PCR product to the reaction mixture. A typical final concentration is 5-10 nM for plasmids and 20-30 nM for PCR products.
-
Incubation: Incubate the reaction at 30-37°C for 2-4 hours. For larger scale reactions, gentle shaking may be beneficial.
-
Analysis of Expression: After incubation, the reaction mixture can be analyzed by SDS-PAGE to confirm protein expression.
Protocol 3: Purification and Verification of this compound Incorporation
Purification:
-
Cell Lysis: Resuspend the cell pellet from Protocol 1 in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, lysozyme, DNase I, and protease inhibitors). Disrupt the cells using sonication or a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography (for tagged proteins): If the protein has an affinity tag (e.g., His-tag), apply the clarified lysate to the appropriate affinity resin. Wash the resin extensively to remove non-specifically bound proteins. Elute the target protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Further Purification (Optional): If necessary, further purify the protein using ion-exchange or size-exclusion chromatography to achieve high purity for NMR studies.
Verification of Incorporation:
-
SDS-PAGE and Western Blot: Run the purified protein on an SDS-PAGE gel to assess its purity and apparent molecular weight. Western blotting with an antibody against the protein or its tag can confirm its identity.
-
Mass Spectrometry: The most definitive way to confirm the incorporation of this compound is through mass spectrometry. The mass of the protein will be increased by approximately 78.9 Da for each incorporated this compound residue (mass of Br minus mass of H). Intact protein mass analysis or peptide mass fingerprinting after tryptic digestion can be used.
Mandatory Visualizations
Experimental Workflow for Protein Labeling and NMR Analysis
Caption: Workflow for this compound labeling and NMR analysis.
Logical Relationship of Heavy Atom Effect in NMR
Caption: The heavy atom effect of bromine and its applications in NMR.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances [mdpi.com]
- 4. bmse000050 L-Tryptophan at BMRB [bmrb.io]
- 5. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]
- 6. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Tryptophan(73-22-3) 13C NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
Application Notes and Protocols for Site-Specific Incorporation of 5-Bromo-L-tryptophan via Amber Stop Codon Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for probing protein structure and function, as well as for the development of novel protein-based therapeutics. This technology allows for the introduction of unique chemical functionalities, such as spectroscopic probes, post-translational modification mimics, and bioorthogonal handles for conjugation. Among the various ncAAs, 5-Bromo-L-tryptophan (5-Br-Trp) offers a unique set of properties. The bromine atom at the 5-position of the indole ring can serve as a heavy atom for X-ray crystallography, a fluorescent quencher, and a useful handle for cross-linking studies.
This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into a target protein at a specific site using amber stop codon (UAG) suppression technology in Escherichia coli. This method relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA). The engineered aaRS specifically recognizes and charges the suppressor tRNA with 5-Br-Trp, which then delivers the ncAA to the ribosome in response to an in-frame amber codon in the mRNA of the target protein.
Principle of Amber Stop Codon Suppression
The genetic code contains three stop codons (UAA, UAG, and UGA) that signal the termination of protein synthesis. Amber stop codon (UAG) suppression is a technique that repurposes this codon to encode for a specific amino acid.[1] This is achieved by introducing two key components into the expression host:
-
An Orthogonal Suppressor tRNA: A transfer RNA (tRNA) with an anticodon (CUA) that recognizes the UAG codon. This tRNA is "orthogonal" because it is not recognized by any of the endogenous aminoacyl-tRNA synthetases of the host organism.[2]
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme is specifically evolved or designed to recognize and attach the desired non-canonical amino acid (in this case, this compound) to the orthogonal suppressor tRNA.[2]
When these components are present, the ribosome will read through the UAG codon and incorporate 5-Br-Trp into the growing polypeptide chain, resulting in a full-length protein containing the ncAA at the desired position.
Experimental Workflow Overview
The overall workflow for incorporating this compound into a target protein can be summarized in the following steps:
Caption: General workflow for 5-Br-Trp incorporation.
Quantitative Data Summary
The efficiency of non-canonical amino acid incorporation can be influenced by several factors, including the expression levels of the orthogonal system, the concentration of the ncAA in the growth media, and the specific location of the amber codon within the target gene. The following table summarizes typical protein yields and incorporation efficiencies that can be expected.
| Target Protein | Expression System | 5-Br-Trp Concentration | Protein Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| Murine Dihydrofolate Reductase | E. coli with yPheRS(T415G)/ytRNAPheCUA | 1 mM | ~5-10 | >98 | [3] |
| Cyan Fluorescent Protein (CFP6) | E. coli with yPheRS(T415G)/ytRNAPheCUA | 1 mM | ~10-15 | >95 | [3] |
| Zipper-like Protein (ZiPro) | E. coli with evolved G1PylRS | 1 mM | ~2-8 | Not specified | [4] |
Note: Yields and efficiencies are highly dependent on the specific protein, the chosen orthogonal system, and the experimental conditions. The data presented here should be considered as a general guideline.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce the Amber (TAG) Codon
This protocol describes the introduction of a UAG codon at a desired position in the gene of interest using overlap extension PCR.
Materials:
-
High-fidelity DNA polymerase
-
dNTPs
-
Plasmid DNA containing the gene of interest
-
Forward and reverse primers for the gene of interest
-
Internal mutagenic primers containing the TAG codon
-
DpnI restriction enzyme
-
Agarose gel and electrophoresis equipment
-
DNA purification kit
Procedure:
-
Primer Design: Design two sets of overlapping primers. The internal primers should contain the desired TAG codon and have a complementary region of at least 15-20 nucleotides.
-
First PCR Round: Perform two separate PCR reactions:
-
Reaction A: Forward primer of the gene and the reverse mutagenic primer.
-
Reaction B: Forward mutagenic primer and the reverse primer of the gene.
-
-
Purification: Purify the PCR products from both reactions using a PCR purification kit or by gel extraction to remove the primers and unincorporated dNTPs.
-
Second PCR Round (Overlap Extension): Combine the purified products from Reaction A and Reaction B in a new PCR tube. These products will serve as the template for the second PCR. Add the forward and reverse primers for the full-length gene.
-
Amplification: Run the PCR to amplify the full-length gene containing the TAG codon.
-
DpnI Digestion: Digest the final PCR product with DpnI to remove the parental, methylated plasmid DNA.
-
Purification: Purify the digested product.
-
Cloning: Ligate the purified PCR product into an appropriate expression vector and transform into a cloning strain of E. coli.
-
Verification: Verify the presence of the TAG codon by DNA sequencing.
Protocol 2: Protein Expression and this compound Incorporation in E. coli
This protocol outlines the co-transformation of E. coli with the target protein plasmid and the orthogonal system plasmid, followed by protein expression in the presence of 5-Br-Trp.
Materials:
-
Chemically competent E. coli BL21(DE3) cells
-
Expression plasmid containing the target gene with the TAG codon
-
Plasmid encoding the orthogonal aaRS and tRNA (e.g., pEVOL-pylT-PylRS)
-
LB agar plates with appropriate antibiotics
-
LB broth with appropriate antibiotics
-
This compound (MedChemExpress, HY-N7063)[5]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transformation: Transform the chemically competent E. coli BL21(DE3) cells with both the target protein plasmid and the orthogonal system plasmid according to a standard heat-shock protocol.[6][7][8]
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB broth containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[9][10]
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.[4][11]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Protocol 3: Protein Purification
This protocol describes a general method for purifying a His-tagged protein containing 5-Br-Trp using immobilized metal affinity chromatography (IMAC).
Materials:
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Binding: Apply the clarified supernatant to a column containing Ni-NTA agarose resin pre-equilibrated with lysis buffer.[12][13]
-
Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer. Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Analysis: Analyze the purified fractions by SDS-PAGE to assess purity.
Protocol 4: Verification of this compound Incorporation
This protocol describes two methods to confirm the successful incorporation of 5-Br-Trp: mass spectrometry and fluorescence spectroscopy.
A. Mass Spectrometry for Incorporation Efficiency
Procedure:
-
Sample Preparation: Analyze the intact purified protein by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: The mass of the protein containing 5-Br-Trp will be increased by the mass difference between bromine (78.9183 u) and hydrogen (1.0079 u) for each incorporation event. The relative peak intensities of the modified and unmodified protein can be used to quantify the incorporation efficiency.[14]
B. Fluorescence Spectroscopy
The indole ring of tryptophan is intrinsically fluorescent. The introduction of a heavy atom like bromine can quench this fluorescence.
Procedure:
-
Sample Preparation: Prepare solutions of the wild-type protein (containing tryptophan) and the mutant protein (containing 5-Br-Trp) at the same concentration in a suitable buffer.
-
Fluorescence Measurement: Excite the samples at 295 nm to selectively excite tryptophan. Record the emission spectra from 310 nm to 450 nm.[15][16][17][18]
-
Data Analysis: Compare the fluorescence intensity of the wild-type and mutant proteins. A significant decrease in fluorescence intensity for the mutant protein is indicative of the presence of the 5-Br-Trp.
Signaling Pathways and Logical Relationships
The incorporation of 5-Br-Trp can be used to study various biological processes. For example, it can be used as a photo-crosslinker to identify protein-protein interactions within a signaling pathway.
Caption: A generic signaling pathway illustration.
Conclusion
The amber stop codon suppression methodology provides a robust and versatile platform for the site-specific incorporation of this compound into proteins. This enables a wide range of applications in basic research and drug development, from detailed structural studies to the creation of novel protein conjugates. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this powerful technology. Careful optimization of expression and purification conditions will be crucial for achieving high yields and incorporation efficiencies for any given target protein.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. addgene.org [addgene.org]
- 7. static.igem.org [static.igem.org]
- 8. Transforming E. coli [protocols.io]
- 9. neb.com [neb.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. med.unc.edu [med.unc.edu]
- 14. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nist.gov [nist.gov]
- 16. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
Enzymatic Synthesis of 5-Bromo-L-tryptophan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of 5-Bromo-L-tryptophan and its derivatives. These halogenated amino acids are valuable building blocks in medicinal chemistry and serve as crucial probes in biochemical research. The enzymatic routes described herein offer significant advantages over traditional chemical synthesis, including high stereoselectivity, regioselectivity, and milder reaction conditions.
Introduction
This compound and its derivatives are of significant interest in drug development and neuroscience research. They serve as precursors for synthesizing a variety of bioactive molecules, including potential therapeutics for neurological disorders.[1][2] Enzymatic synthesis provides an efficient and environmentally friendly approach to produce these compounds with high purity. Two primary enzymatic strategies are highlighted: the condensation of 5-bromoindole with L-serine catalyzed by tryptophan synthase, and the direct bromination of L-tryptophan using a tryptophan halogenase.
Methods and Protocols
Two robust enzymatic methods for the synthesis of this compound are detailed below.
Method 1: Tryptophan Synthase-Catalyzed Synthesis
This method utilizes the β-subunit of tryptophan synthase (TrpB) to catalyze the condensation of 5-bromoindole and L-serine to form this compound.[1][3] Directed evolution has been successfully employed to enhance the catalytic efficiency of TrpB for non-canonical substrates like 5-bromoindole.[3]
Experimental Protocol:
-
Enzyme Preparation:
-
Express the gene encoding the desired tryptophan synthase β-subunit (e.g., from Pyrococcus furiosus or an engineered variant) in a suitable host such as E. coli.
-
Purify the enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Incubate the reaction mixture at an optimal temperature (e.g., 40°C for an engineered E. coli enzyme) with gentle agitation for 12-24 hours.[3]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction reaches completion, terminate it by adding an equal volume of acetonitrile to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
-
Purification of this compound:
-
The supernatant can be purified using reverse-phase HPLC. A general protocol involves:
-
Dissolving the crude product in a minimal amount of mobile phase A (e.g., 0.1% TFA in water).
-
Injecting the sample onto a C18 column.
-
Eluting with a gradient of mobile phase B (e.g., acetonitrile with 0.1% TFA).
-
Collecting and pooling fractions containing the pure product.
-
Lyophilizing the pooled fractions to obtain pure this compound.
-
-
Logical Workflow for Tryptophan Synthase Method
Caption: Workflow for the synthesis of this compound using tryptophan synthase.
Method 2: Tryptophan Halogenase-Catalyzed Synthesis
This method employs a flavin-dependent tryptophan halogenase, such as RebH from Lechevalieria aerocolonigenes, to directly brominate L-tryptophan at a specific position (typically C7 for RebH).[4][5] This approach requires a cofactor regeneration system.
Experimental Protocol:
-
Enzyme and Cofactor Preparation:
-
Express and purify the tryptophan halogenase (e.g., RebH) and a flavin reductase (e.g., RebF).
-
Prepare a stock solution of all necessary components.
-
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2) containing:[6]
-
L-tryptophan (e.g., 10 mg)
-
Tryptophan halogenase (e.g., 10 µM)
-
Flavin reductase (e.g., 30 µM)
-
Flavin adenine dinucleotide (FAD) (e.g., 10 µM)
-
Nicotinamide adenine dinucleotide (NADH) (e.g., 2 mM)
-
Sodium bromide (NaBr) (e.g., 50 mM)
-
Cofactor regeneration system: Glucose (e.g., 20 mM) and Glucose Dehydrogenase (e.g., 5 units)[6]
-
-
Incubate the reaction at room temperature with constant mixing for 3-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the formation of bromotryptophan by HPLC or LC-MS.
-
Upon completion, terminate the reaction by precipitating the enzymes with an organic solvent (e.g., methanol or acetonitrile).
-
Remove the precipitated protein by centrifugation.
-
-
Purification of Bromo-L-tryptophan:
-
The purification can be achieved using semi-preparative HPLC with a C18 column, similar to the protocol described for the tryptophan synthase method.[6]
-
Experimental Workflow for Tryptophan Halogenase Method
Caption: Workflow for the synthesis of Bromo-L-tryptophan using tryptophan halogenase.
Data Presentation
The following tables summarize key quantitative data for the enzymatic synthesis of tryptophan derivatives.
Table 1: Tryptophan Synthase Performance
| Enzyme Variant | Substrate | Product | Conditions | Yield (%) | kcat/Km (mM-1s-1) | Reference |
| Engineered E. coli TrpS (G395S/A191T) | Indole, L-serine | L-tryptophan | 40°C, pH 8, 12h, 50 mM L-serine | 81 | 5.38 | [3] |
| Engineered P. furiosus TrpB | 5-bromoindole, L-serine | This compound | - | - | - | [3] |
Note: Specific yield and kinetic data for this compound synthesis using engineered TrpB from P. furiosus were not explicitly available in the searched literature but its improved ability to synthesize this derivative was noted.[3]
Table 2: Tryptophan Halogenase Performance
| Enzyme | Substrate | Product | Conditions | Yield (%) | kcat (min-1) | Km (µM) | Reference |
| RebH | L-tryptophan | 7-Bromo-L-tryptophan | Preparative scale with NaBr | 85 (isolated) | - | - | [5] |
| RebH | L-tryptophan | 7-Chloro-L-tryptophan | - | - | 1.4 | 2.0 | [5] |
| XszenFHal | L-tryptophan | 5-Chloro-L-tryptophan | 24h | Total conversion | - | - | [7] |
Note: XszenFHal is a tryptophan 5-halogenase, making it a potential candidate for the direct synthesis of this compound, though bromination activity was not explicitly quantified in the provided search results.
Signaling Pathways and Logical Relationships
The enzymatic reaction catalyzed by the tryptophan synthase β-subunit follows a multi-step mechanism involving the cofactor pyridoxal-5'-phosphate (PLP).
Tryptophan Synthase (β-subunit) Catalytic Cycle
Caption: Simplified catalytic cycle of tryptophan synthase β-subunit.
Conclusion
The enzymatic synthesis of this compound derivatives offers a powerful and sustainable alternative to chemical methods. Both the tryptophan synthase and tryptophan halogenase approaches provide routes to these valuable compounds with high selectivity. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of drug development and biotechnology to produce these important molecules for their specific applications. Further optimization and enzyme engineering efforts are likely to enhance the efficiency and substrate scope of these biocatalytic systems.
References
- 1. Light-Regulation of Tryptophan Synthase by Combining Protein Design and Enzymology [mdpi.com]
- 2. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 3. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]
- 5. Regio-Selective Arene Halogenation Using the FAD-Dependent Halogenase RebH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. XszenFHal, a novel tryptophan 5-halogenase from Xenorhabdus szentirmaii - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-L-tryptophan: A Versatile Tool in Chemical Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-L-tryptophan (5-Br-Trp) is a halogenated derivative of the essential amino acid L-tryptophan. The introduction of a bromine atom at the 5-position of the indole ring imparts unique chemical and physical properties, making it a valuable tool for a wide range of applications in chemical biology. Researchers utilize this compound in studies related to neurotransmitter function, as it can act as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1][2] Its incorporation into peptides and proteins allows for the study of protein structure and function, protein-ligand interactions, and the development of novel therapeutic agents. Furthermore, the bromine atom serves as a heavy-atom label for X-ray crystallography and a spectroscopic probe to investigate protein dynamics and local environments.
Key Applications
-
Enzyme Inhibition and Mechanistic Studies: this compound serves as a competitive inhibitor of tryptophan hydroxylase, allowing for the study of the serotonin biosynthesis pathway and the development of potential therapeutics for serotonin-related disorders.[1][2]
-
Genetic Code Expansion: This non-canonical amino acid can be site-specifically incorporated into proteins using amber suppression technology, enabling the introduction of a unique chemical handle for bioconjugation, and a heavy atom for structural studies.
-
Spectroscopic Probing: The bromine atom influences the fluorescent properties of the tryptophan indole ring, making 5-Br-Trp a useful probe for monitoring protein conformational changes and binding events.
-
X-ray Crystallography: The heavy bromine atom can aid in solving the phase problem in X-ray crystallography, facilitating the determination of protein structures.
Quantitative Data Summary
| Compound/Interaction | Parameter | Value | Technique |
| 5-Bromo-N,N-dimethyltryptamine Binding to Serotonin Receptors | Ki (nM) | 5-HT1A: 1305-HT1B: 2005-HT1D: 1505-HT2A: 3005-HT2B: 805-HT2C: 4005-HT5A: 10005-HT6: 2505-HT7: 180 | Radioligand Binding Assay |
| L-Tryptophan Binding to Human Serum Albumin | Kd (µM) | ~23 | Ultrafiltration |
Experimental Protocols
Protocol 1: Enzymatic Inhibition Assay of Tryptophan Hydroxylase
This protocol outlines a general procedure to assess the inhibitory effect of this compound on tryptophan hydroxylase (TPH) activity.
Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
L-Tryptophan
-
This compound
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and DTT.
-
Add varying concentrations of this compound (the inhibitor) to the reaction tubes. Include a control with no inhibitor.
-
Add a fixed concentration of L-Tryptophan (the substrate) to the tubes.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of TPH enzyme and the cofactor BH4.
-
Incubate the reaction for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using an HPLC system with fluorescence detection (Excitation: ~295 nm, Emission: ~340 nm).
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value. To determine the inhibition constant (Ki), repeat the experiment with varying concentrations of both the substrate and the inhibitor.
References
Application Notes and Protocols: Utilizing 5-Bromo-L-tryptophan for Advanced Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the use of 5-Bromo-L-tryptophan in studying the kinetics of various enzymes. This analog of L-tryptophan serves as a valuable tool for investigating enzyme mechanisms, inhibition, and substrate specificity.
Introduction
This compound is a halogenated derivative of the essential amino acid L-tryptophan. Its structural similarity to the natural substrate allows it to interact with a range of enzymes involved in tryptophan metabolism. This property makes it an excellent probe for elucidating enzyme active site architecture, reaction mechanisms, and for screening potential inhibitors. These notes will focus on its application in studying Indoleamine 2,3-dioxygenase (IDO1), Tryptophan Hydroxylase (TPH), and Tryptophan Synthase (TS), as well as its use as a substrate for the enzyme SktA.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2] Its immunosuppressive functions have made it a significant target in cancer immunotherapy.[1] this compound can be investigated as a potential inhibitor of IDO1.
Signaling Pathway: Kynurenine Pathway of Tryptophan Metabolism
References
Troubleshooting & Optimization
Technical Support Center: Expression of Proteins with 5-Bromo-L-tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-L-tryptophan (5-Br-Trp) protein expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the site-specific incorporation of this unnatural amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein expression?
This compound is a halogenated analog of the natural amino acid L-tryptophan. It is incorporated into proteins to serve as a spectroscopic probe, a tool for photocrosslinking studies, or to enhance the phasing of X-ray diffraction data for protein structure determination due to the presence of the heavy bromine atom.
Q2: What are the main challenges when expressing proteins with this compound?
The primary challenges include:
-
Low Protein Yield: Competition between the natural tryptophan and 5-Br-Trp for the aminoacyl-tRNA synthetase, as well as potential toxicity of 5-Br-Trp to the expression host, can lead to reduced protein production.
-
Toxicity to Expression Host: 5-Br-Trp can be toxic to E. coli and other expression hosts, leading to poor cell growth and reduced protein expression.
-
Misincorporation or No Incorporation: The cellular machinery may not efficiently incorporate 5-Br-Trp, leading to a heterogeneous protein population or no incorporation at all.
-
Protein Insolubility: The incorporation of a bulky, hydrophobic analog like 5-Br-Trp can sometimes lead to protein misfolding and the formation of insoluble inclusion bodies.[1][2]
Q3: How can I confirm that this compound has been successfully incorporated into my protein?
Successful incorporation can be verified using several methods:
-
Mass Spectrometry: This is the most definitive method. By analyzing the intact protein or digested peptide fragments, you can detect the mass shift caused by the bromine atom (an increase of approximately 78 Da for each 5-Br-Trp residue compared to tryptophan).
-
UV-Vis Spectroscopy: Tryptophan and 5-Br-Trp have distinct absorption spectra. Analyzing the spectrum of the purified protein can provide an estimate of the incorporation efficiency.[3]
-
HPLC Analysis: High-performance liquid chromatography can be used to separate the protein containing 5-Br-Trp from the protein with natural tryptophan, allowing for quantification of the incorporation level.[3]
Troubleshooting Guides
Problem 1: Low Protein Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Toxicity of 5-Br-Trp | - Lower the concentration of 5-Br-Trp in the growth media. - Use a tightly regulated promoter system to minimize basal expression of the target protein before induction. - Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period.[4] - Use a host strain that is more tolerant to toxic proteins. |
| Inefficient Incorporation | - Optimize the concentration of the engineered aminoacyl-tRNA synthetase and suppressor tRNA. - Ensure the use of a tryptophan auxotrophic E. coli strain to reduce competition from endogenous tryptophan. |
| Suboptimal Growth Conditions | - Optimize the induction time and inducer concentration (e.g., IPTG).[4] - Ensure adequate aeration and nutrient availability in the culture medium. |
| Plasmid or Gene Issues | - Verify the sequence of your expression plasmid to ensure the amber stop codon (TAG) is correctly placed. - Check for rare codons in your gene of interest that might hinder translation in E. coli. |
Problem 2: No or Low Incorporation of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Ineffective Aminoacyl-tRNA Synthetase/tRNA Pair | - Use a proven orthogonal synthetase/tRNA pair, such as a designed yeast phenylalanyl-tRNA synthetase (yPheRS T415G) with a mutant yeast phenylalanine amber suppressor tRNA.[5][6] - Ensure the plasmids encoding the synthetase and tRNA are correctly transformed and maintained in the expression host. |
| Competition with Natural Tryptophan | - Use a tryptophan auxotroph E. coli strain. - Grow cells in a minimal medium with a defined concentration of 5-Br-Trp and without natural tryptophan. |
| Degradation of 5-Br-Trp | - Prepare fresh solutions of 5-Br-Trp for each experiment. - Protect 5-Br-Trp solutions from light. |
Problem 3: Protein is Expressed but Insoluble (Inclusion Bodies)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | - Lower the induction temperature (e.g., 15-25°C).[2] - Reduce the inducer concentration.[4] |
| Protein Misfolding | - Co-express molecular chaperones to assist in proper protein folding. - Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein.[7] |
| Lysis and Purification Issues | - Use a lysis buffer with optimized detergents and salt concentrations. - If inclusion bodies are unavoidable, they can be solubilized using denaturants (e.g., urea, guanidinium chloride) followed by a refolding protocol.[2] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol is based on the use of an engineered aminoacyl-tRNA synthetase/suppressor tRNA pair.[5][6]
-
Transformation:
-
Co-transform a tryptophan auxotrophic E. coli strain (e.g., a strain with a mutation in the trpB gene) with two plasmids:
-
An expression vector for your target protein with an amber stop codon (TAG) at the desired incorporation site.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (e.g., yPheRS T415G) and the suppressor tRNA.
-
-
-
Culture Growth:
-
Inoculate a single colony into minimal medium supplemented with the appropriate antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture into fresh minimal medium containing the necessary antibiotics and 1 mM this compound.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
-
Protein Purification:
-
Clarify the lysate by centrifugation.
-
Purify the protein from the soluble fraction using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Protocol 2: Verification of this compound Incorporation by Mass Spectrometry
-
Sample Preparation:
-
Purify the expressed protein to a high degree of homogeneity.
-
For intact mass analysis, desalt the protein sample.
-
For peptide analysis, perform an in-solution or in-gel digestion of the protein with a specific protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Intact Protein Analysis: Analyze the desalted protein by ESI-MS. Look for a mass increase corresponding to the number of incorporated 5-Br-Trp residues (approximately +78 Da per incorporation).
-
Peptide Analysis: Analyze the digested peptide mixture by LC-MS/MS. Identify the peptide containing the amber codon site and look for the corresponding mass shift.
-
-
Data Analysis:
-
Compare the experimental masses to the theoretical masses of the protein or peptides with and without 5-Br-Trp incorporation.
-
Visualizations
Caption: Experimental workflow for protein expression with this compound.
Caption: Troubleshooting flowchart for this compound protein expression.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
Technical Support Center: Optimizing Codon Suppression for 5-Bromo-L-tryptophan Insertion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the site-specific incorporation of 5-Bromo-L-tryptophan (5-Br-Trp) into proteins.
Troubleshooting Guides
This section addresses common issues encountered during 5-Br-Trp incorporation experiments, offering step-by-step solutions.
Problem 1: Low or No Yield of 5-Br-Trp Containing Protein
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal 5-Br-Trp Concentration | 1. Titrate 5-Br-Trp concentration. Start with a range of 0.5 mM to 2 mM. 2. Ensure complete dissolution of 5-Br-Trp in the culture medium. |
| Inefficient Orthogonal tRNA Synthetase (aaRS) | 1. Confirm the use of an appropriate aaRS. For 5-Br-Trp, a designed yeast phenylalanyl-tRNA synthetase (yPheRS (T415G)) has shown high fidelity.[1] 2. Verify the integrity and expression level of the aaRS via Western blot or qPCR. |
| Low tRNA Suppressor Efficiency | 1. Ensure the use of a compatible suppressor tRNA, such as a mutant yeast phenylalanine amber suppressor tRNA (ytRNAPheCUA_UG).[1] 2. Increase the copy number of the suppressor tRNA gene. |
| Toxicity of 5-Br-Trp | 1. Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of 5-Br-Trp for your specific cell line. 2. If toxicity is observed, use the highest non-toxic concentration for your experiments. |
| Incorrect Codon Context | The nucleotides surrounding the amber (UAG) codon can influence suppression efficiency. If possible, modify the sequence around the target codon to a more favorable context. |
| Plasmid Integrity | Sequence your plasmids encoding the aaRS, suppressor tRNA, and the target protein to ensure there are no mutations. |
Experimental Workflow for Troubleshooting Low Protein Yield:
References
Technical Support Center: Enhancing the Yield of 5-Bromo-L-tryptophan Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of proteins labeled with the non-canonical amino acid 5-Bromo-L-tryptophan (5-Br-Trp).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound into proteins?
A1: The incorporation of this compound (5-Br-Trp) into proteins relies on the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The engineered aaRS is designed to specifically recognize 5-Br-Trp and attach it to the orthogonal tRNA. This tRNA has a modified anticodon that recognizes a stop codon (typically an amber stop codon, UAG) on the messenger RNA (mRNA). When the ribosome encounters this stop codon, instead of terminating translation, it incorporates 5-Br-Trp into the growing polypeptide chain.
Q2: Why is the yield of 5-Br-Trp labeled proteins often lower than their wild-type counterparts?
A2: Several factors can contribute to lower yields of 5-Br-Trp labeled proteins:
-
Toxicity of 5-Br-Trp: High concentrations of non-canonical amino acids can sometimes be toxic to the expression host (e.g., E. coli), leading to reduced cell growth and protein expression.
-
Competition with endogenous machinery: The orthogonal tRNA must compete with release factors that normally bind to stop codons to terminate translation. This competition can lead to premature termination and truncated protein products.
-
Suboptimal activity of the orthogonal synthetase: The engineered aaRS may not charge the orthogonal tRNA with 5-Br-Trp as efficiently as endogenous synthetases charge their native tRNAs.
-
Limited availability of 5-Br-Trp: The intracellular concentration of 5-Br-Trp may be a limiting factor for efficient incorporation.
-
Protein folding and stability: The incorporation of a bulky, halogenated amino acid like 5-Br-Trp can sometimes interfere with proper protein folding and lead to the formation of inclusion bodies or degradation of the expressed protein.
Q3: How can I verify that 5-Br-Trp has been successfully incorporated into my protein?
A3: The most common method for verifying the incorporation of 5-Br-Trp is mass spectrometry. By analyzing the intact protein or proteolytic digests, you can detect the characteristic mass shift corresponding to the replacement of a tryptophan residue (C11H10N2O2, mass ~204.23 g/mol ) with a 5-Br-Trp residue (C11H9BrN2O2, mass ~283.12 g/mol )[1]. The mass difference will be approximately +78.9 g/mol . Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of incorporation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no protein expression | 1. Toxicity of 5-Br-Trp to the expression host. 2. Inefficient expression of the orthogonal aaRS/tRNA pair. 3. Suboptimal induction conditions. | 1. Titrate the concentration of 5-Br-Trp in the growth media to find the optimal balance between incorporation and cell viability. 2. Use a dual-plasmid system with different promoters of varying strengths for the target protein and the orthogonal components. 3. Optimize the inducer concentration (e.g., IPTG, arabinose) and the temperature and duration of induction. |
| Low incorporation efficiency (mixture of wild-type and labeled protein) | 1. Inefficient charging of the orthogonal tRNA by the engineered aaRS. 2. Competition from endogenous release factors at the stop codon. 3. Insufficient intracellular concentration of 5-Br-Trp. | 1. Consider using a more evolved or different orthogonal aaRS specific for 5-Br-Trp.[2] 2. Use an E. coli strain with a modified release factor 1 (RF1) to reduce competition. 3. Increase the concentration of 5-Br-Trp in the culture medium. |
| Protein is found in inclusion bodies | 1. The presence of 5-Br-Trp is disrupting proper protein folding. 2. High expression levels are overwhelming the cellular folding machinery. | 1. Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding. 2. Lower the induction temperature (e.g., to 18-25°C) to slow down protein expression and allow more time for proper folding. 3. Optimize the purification protocol to include a refolding step. |
| Mass spectrometry shows no or low incorporation of 5-Br-Trp | 1. The orthogonal translation system is not functional. 2. The 5-Br-Trp was not efficiently taken up by the cells. 3. The protein was not successfully purified. | 1. Verify the expression of the orthogonal aaRS and tRNA via Western blot or RT-PCR. 2. Ensure that the 5-Br-Trp is soluble in the culture medium and that the cells are grown for a sufficient time in its presence before induction. 3. Confirm the presence of the protein of interest via SDS-PAGE and Coomassie staining or Western blot before submitting for mass spectrometry. |
Experimental Protocols
General Protocol for Site-Specific Incorporation of this compound in E. coli
This protocol is a generalized procedure and may require optimization for your specific protein of interest.
1. Plasmids and Strain:
-
Expression Plasmid: A plasmid containing your gene of interest with an in-frame amber stop codon (UAG) at the desired labeling site.
-
Orthogonal System Plasmid: A compatible plasmid expressing the engineered aminoacyl-tRNA synthetase (e.g., a mutant yeast phenylalanyl-tRNA synthetase) and the orthogonal suppressor tRNA.[2]
-
Host Strain: An E. coli strain suitable for recombinant protein expression, such as BL21(DE3).
2. Culture and Induction:
-
Co-transform the E. coli host strain with the expression plasmid and the orthogonal system plasmid.
-
Select a single colony and grow an overnight culture in LB medium containing the appropriate antibiotics at 37°C.
-
Inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with the necessary antibiotics and glucose with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash them with M9 medium to remove any residual tryptophan.
-
Resuspend the cells in fresh M9 medium containing antibiotics, glucose, and this compound (typically 1-2 mM).
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.
3. Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells using your preferred method (e.g., sonication, French press).
-
Purify the 5-Br-Trp labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
Analyze the purified protein by SDS-PAGE to check for purity and yield.
-
Confirm the incorporation of 5-Br-Trp by mass spectrometry.
Visualizations
Caption: Experimental workflow for 5-Br-Trp labeled protein expression.
Caption: Troubleshooting decision tree for low protein yield.
References
minimizing cytotoxicity of 5-Bromo-L-tryptophan in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 5-Bromo-L-tryptophan (5-Br-L-Trp) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
A1: this compound is a halogenated analog of the essential amino acid L-tryptophan. It is utilized in various research applications, including as a probe to study protein structure and function, and for the development of novel therapeutics. Its incorporation into proteins can be tracked due to the presence of the bromine atom.
Q2: What are the primary reasons for observing cytotoxicity with this compound?
A2: The cytotoxicity of 5-Br-L-Trp can stem from several factors, including:
-
Oxidative Stress: Tryptophan and its analogs can undergo metabolism that generates reactive oxygen species (ROS), leading to cellular damage.
-
Apoptosis Induction: At certain concentrations, 5-Br-L-Trp may trigger programmed cell death (apoptosis) through the activation of caspases.
-
Mitochondrial Dysfunction: It can potentially disrupt the mitochondrial membrane potential, affecting cellular energy production and initiating cell death pathways.
-
Incorporation into Proteins: The substitution of tryptophan with 5-Br-L-Trp in newly synthesized proteins may alter their structure and function, leading to cellular stress and reduced viability.
-
Phototoxicity: Brominated compounds can be sensitive to light, and their degradation products may be toxic to cells.[1] Tryptophan itself is known to degrade under light exposure.
-
Metabolic Disruption: High concentrations of 5-Br-L-Trp may interfere with normal tryptophan metabolism and signaling pathways.
Q3: How can I prepare and store this compound for cell culture experiments?
A3: Proper preparation and storage are crucial to minimize degradation and potential cytotoxicity.
-
Solubilization: this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve the compound in a small amount of a compatible solvent like DMSO before further dilution in cell culture medium.[2] To enhance solubility, gentle warming to 37°C and sonication can be employed.[2]
-
Stock Solutions: Prepare concentrated stock solutions and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] Stock solutions stored at -80°C are typically stable for up to 6 months, while those at -20°C should be used within a month.[2][3]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment and protect them from light.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment with this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay duration. | The cytotoxic effects of 5-Br-L-Trp are concentration-dependent. |
| Oxidative Stress | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E (Trolox). | Antioxidants can help neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[4] |
| Apoptosis | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cell death is reduced. | This helps to determine if the observed cytotoxicity is mediated by caspase-dependent apoptosis. |
| Phototoxicity | Minimize exposure of the compound and treated cells to light, especially high-energy light sources like those used in fluorescence microscopy. Use foil to cover plates and work in low-light conditions when possible. | Brominated compounds can be light-sensitive, and their photodegradation products can be toxic.[1] |
| Serum Deprivation Stress | If using serum-free or low-serum media, ensure that the cells are not overly stressed by the media conditions alone, as this can potentiate the toxicity of the compound. | Serum deprivation itself can induce apoptosis and may synergize with the cytotoxic effects of 5-Br-L-Trp. |
Issue 2: Inconsistent or Non-reproducible Results in Viability Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh working solutions of 5-Br-L-Trp for each experiment. Avoid storing diluted solutions for extended periods. | Tryptophan and its analogs can degrade in cell culture media, leading to a loss of activity and the formation of potentially toxic byproducts.[1] |
| Assay Interference | If using a fluorescence-based viability assay, run a control with 5-Br-L-Trp in cell-free media to check for any intrinsic fluorescence of the compound or its degradation products. | The indole ring of tryptophan derivatives can be fluorescent and may interfere with certain fluorescent dyes used in viability assays. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. | Variability in cell number per well will lead to inconsistent results in viability assays. |
| Incorrect Incubation Time | Optimize the incubation time with 5-Br-L-Trp. Short-term and long-term exposure can have different effects on cell viability. | Cytotoxic effects may not be apparent at early time points, while prolonged exposure can lead to secondary effects. |
Quantitative Data
| Compound/Analog | Cell Line | IC50 Value (µM) | Reference/Notes |
| Tryptophan Analogs (General) | Various Cancer Cell Lines | Varies widely | The cytotoxicity of tryptophan analogs is highly dependent on the specific analog and cell line. |
| 1-Butyl-tryptophan (1-BT) | SGC7901, HeLa | Effective at 1-2 mM | Showed more potent cytotoxicity compared to other 1-alkyltryptophan analogs. |
| 5-FU (Positive Control) | HCT116 | ~22.4 | A commonly used chemotherapeutic agent for comparison.[1] |
| Doxorubicin (Positive Control) | MCF-7 | ~0.17 | A potent chemotherapeutic agent for comparison. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 5-Br-L-Trp. Include a vehicle control (medium with the same concentration of solvent used to dissolve 5-Br-L-Trp).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Below are diagrams illustrating key concepts related to this compound cytotoxicity.
Caption: Troubleshooting workflow for addressing 5-Br-L-Trp cytotoxicity.
Caption: Potential signaling pathway for 5-Br-L-Trp induced cytotoxicity.
Caption: General experimental workflow for assessing 5-Br-L-Trp cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Tryptophan Side-Chain Oxidase (TSO) Degrades L-Tryptophan, a Possible New Cancer Therapy [scivisionpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protein Misfolding with 5-Bromo-L-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 5-Bromo-L-tryptophan to address protein misfolding in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no incorporation of this compound into the protein of interest. | Inefficient transfection of plasmids for the aminoacyl-tRNA synthetase (aaRS) and tRNA. | Optimize transfection conditions. Ensure the use of a high-quality transfection reagent like Lipofectamine 3000. Verify plasmid concentrations and purity. |
| Suboptimal concentration of this compound. | Titrate the concentration of this compound in the cell culture medium. A starting concentration of 1 mM is suggested, but this may need to be optimized for your specific cell line and protein. | |
| Degradation of this compound in the culture medium. | Prepare fresh medium containing this compound before each experiment. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] | |
| High levels of protein aggregation despite the presence of this compound. | The concentration of this compound is not sufficient to prevent aggregation. | Increase the concentration of this compound in a stepwise manner to determine the optimal concentration for your protein. |
| The protein is highly prone to aggregation, and this compound alone is not sufficient. | Consider combining the use of this compound with other strategies to reduce protein aggregation, such as lowering the expression temperature or co-expressing molecular chaperones. | |
| The experimental conditions (e.g., pH, temperature) are promoting aggregation. | Optimize buffer conditions, pH, and temperature to ensure protein stability. | |
| Cell toxicity or reduced cell viability after adding this compound. | This compound may exhibit some level of cytotoxicity at high concentrations. | Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your specific cell line. |
| Contamination of the this compound stock solution. | Ensure the stock solution is sterile. Filter-sterilize the solution before adding it to the cell culture medium. | |
| Inconsistent results between experiments. | Variability in experimental setup. | Maintain consistent cell seeding densities, transfection efficiencies, and incubation times.[2] |
| Degradation of reagents. | Use fresh reagents and ensure proper storage of all components. |
Frequently Asked Questions (FAQs)
General Questions
-
What is this compound? this compound is a derivative of the essential amino acid L-tryptophan where a hydrogen atom at the 5th position of the indole ring is replaced by a bromine atom.[3][4] It is a non-proteinogenic α-amino acid, meaning it is not naturally incorporated into proteins.[3]
-
How can this compound help overcome protein misfolding? While the precise mechanism is an area of ongoing research, the introduction of a bulky, electronegative bromine atom on the indole ring of tryptophan can alter the local chemical environment within a protein. This can influence intra- and intermolecular interactions, potentially disrupting aggregation-prone contacts and favoring correct protein folding pathways.
Experimental Considerations
-
What is a typical starting concentration of this compound to use in cell culture? A final concentration of 1 mM in the cell culture medium is a common starting point for supplementation experiments.[2] However, the optimal concentration can vary depending on the cell line and the specific protein being studied, so a dose-response experiment is recommended.
-
How should I prepare and store this compound? this compound is typically a powder.[5] Prepare a stock solution in an appropriate solvent (e.g., sterile water or a buffer compatible with your cell culture medium). It is recommended to store the stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1]
-
How can I verify the incorporation of this compound into my protein? Successful incorporation can be confirmed by analyzing the cell lysate via SDS-PAGE and Western blotting using an antibody against a tag on your protein of interest (e.g., His-tag, FLAG-tag). The presence of a band corresponding to the full-length protein indicates successful incorporation.[2] For more definitive confirmation, mass spectrometry can be used to identify the modified amino acid within the protein sequence.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight of 5-Bromo-DL-tryptophan | 283.12 g/mol | [3][5] |
| Molecular Weight of this compound | 283.12 g/mol | [4] |
| Melting Point of 5-Bromo-DL-tryptophan | 264 °C (decomposes) | [5] |
| Recommended Storage of this compound Stock Solution | -80°C (6 months); -20°C (1 month) | [1] |
| Typical Starting Concentration in Cell Culture | 1 mM | [2] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Protein of Interest in HEK293T Cells
This protocol outlines the steps for expressing a protein of interest (POI) containing this compound in a mammalian cell line.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Plasmids: POI plasmid, aaRS plasmid, tRNA plasmid
-
Lipofectamine 3000 reagent
-
This compound
-
Ice-cold PBS
-
Ice-cold lysis buffer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of DMEM with 10% FBS.[2]
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 500 ng of POI plasmid, 500 ng of aaRS plasmid, and 500 ng of tRNA plasmid in 125 µL of Opti-MEM.[2]
-
In a separate tube, add 3 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM.[2]
-
Combine the diluted DNA and the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.[2]
-
-
Transfection: Add the transfection complex dropwise to the cells.[2]
-
Supplementation: 6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and this compound at a final concentration of 1 mM.[2]
-
Protein Expression: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.[2]
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.[2]
-
Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the protein of interest.[2]
-
-
Verification (Optional): Analyze a small aliquot of the cell lysate by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.[2]
Protocol 2: Assessing Protein Aggregation using ANS Fluorescence
This protocol describes a method to monitor the early stages of protein aggregation by measuring the fluorescence of 1-anilinonaphthalene-8-sulfonic acid (ANS). ANS fluorescence increases upon binding to exposed hydrophobic patches on misfolded proteins and early aggregates.
Materials:
-
Purified protein of interest (with and without this compound)
-
ANS solution
-
Appropriate buffer for the protein
-
Fluorometer
Procedure:
-
Prepare solutions of your protein of interest (both the wild-type and the this compound-containing variant) at the desired concentration in a suitable buffer.
-
Initiate the aggregation reaction under conditions known to induce misfolding (e.g., temperature change, addition of a denaturant).
-
At various time points, take aliquots of the protein solutions.
-
Add ANS to the aliquots to a final concentration that is optimized for your assay.
-
Measure the fluorescence emission of ANS at 470 nm after excitation at an appropriate wavelength.
-
Plot the ANS fluorescence intensity over time. A decrease in the rate of fluorescence increase for the this compound-containing protein compared to the wild-type suggests a reduction in aggregation.
Visualizations
Caption: Workflow for incorporating this compound into a protein.
Caption: Hypothetical mechanism of this compound in reducing protein misfolding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C11H11BrN2O2 | CID 644329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-DL-tryptophan 99% | 6548-09-0 [sigmaaldrich.com]
Technical Support Center: Purification Strategies for 5-Bromo-L-tryptophan-Containing Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-L-tryptophan (5-Br-Trp)-containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the expression and purification of these unique proteins. The incorporation of the heavy atom bromine into tryptophan residues can significantly alter protein properties, necessitating specialized purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in purifying proteins containing this compound?
The primary challenges stem from the altered physicochemical properties of the 5-Br-Trp residue compared to natural tryptophan. The bromine atom increases the hydrophobicity and size of the amino acid side chain. This can lead to:
-
Increased Protein Aggregation and Decreased Solubility: The enhanced hydrophobicity can promote non-specific hydrophobic interactions between protein molecules, leading to aggregation and the formation of inclusion bodies during expression.[1][2] This often necessitates protein refolding protocols.[3]
-
Altered Chromatographic Behavior: The change in hydrophobicity directly impacts a protein's interaction with chromatography resins, particularly in Hydrophobic Interaction Chromatography (HIC).[4] It may also subtly influence the protein's isoelectric point (pI), affecting its behavior in Ion-Exchange Chromatography (IEX).
-
Potential for Non-specific Binding: Increased surface hydrophobicity can lead to a higher propensity for non-specific binding to chromatography matrices and other surfaces, potentially reducing purification yield and purity.
Q2: How does the incorporation of 5-Br-Trp affect the choice of purification strategy?
A multi-step purification strategy is typically required. The general workflow often involves an initial capture step, followed by one or more polishing steps. A common approach is:
-
Affinity Chromatography (AC): If the protein is expressed with an affinity tag (e.g., His-tag), this is an excellent initial capture step for its high selectivity.[5]
-
Hydrophobic Interaction Chromatography (HIC): Given the increased hydrophobicity, HIC is a powerful and often essential polishing step to separate the 5-Br-Trp-containing protein from its native counterpart and other impurities.[4]
-
Ion-Exchange Chromatography (IEX): IEX can be used to remove impurities with different surface charges.[6] The utility of this step will depend on the specific pI of the target protein.
-
Size-Exclusion Chromatography (SEC): SEC is a final polishing step to remove any remaining aggregates and to exchange the protein into a suitable storage buffer.
Q3: My 5-Br-Trp-containing protein is expressed in inclusion bodies. What should I do?
Inclusion body formation is a common issue due to the increased hydrophobicity. The general workflow for purifying proteins from inclusion bodies involves:
-
Cell Lysis and Inclusion Body Isolation: Disrupt the cells and pellet the insoluble inclusion bodies by centrifugation.
-
Washing: Wash the inclusion bodies to remove contaminating proteins and cellular debris.
-
Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8 M urea or 6 M guanidine hydrochloride (GdnHCl).
-
Refolding: Refold the solubilized protein into its native conformation. This is a critical and often challenging step that requires careful optimization of buffer conditions, temperature, and refolding method (e.g., dilution, dialysis, or on-column refolding).
-
Purification of the Refolded Protein: The refolded protein can then be purified using a combination of chromatographic techniques as described in Q2.
Troubleshooting Guides
Problem 1: Low or No Binding to Affinity Resin (e.g., Ni-NTA for His-tagged proteins)
| Possible Cause | Troubleshooting Steps |
| His-tag is inaccessible: The 5-Br-Trp may alter the protein's folding, causing the His-tag to be buried within the protein structure.[7] | 1. Denaturing Purification: Perform the affinity purification under denaturing conditions (e.g., in the presence of 8 M urea or 6 M GdnHCl). The protein can then be refolded on the column or after elution. 2. Longer Linker: Re-clone the expression construct to include a longer, flexible linker between the protein and the His-tag. |
| Interfering substances in the lysate: Cell culture media components or lysis buffer additives (e.g., EDTA, DTT) can interfere with binding.[8] | 1. Buffer Exchange: Perform a buffer exchange of the lysate into a binding buffer compatible with the affinity resin before loading. 2. Use Resistant Resins: Employ affinity resins that are resistant to chelating agents if their presence is necessary. |
| Incorrect buffer conditions: The pH or imidazole concentration of the binding buffer may not be optimal. | 1. Optimize pH: Ensure the pH of the binding buffer is appropriate for His-tag binding (typically pH 7.5-8.0). 2. Optimize Imidazole Concentration: Use a low concentration of imidazole (10-20 mM) in the binding and wash buffers to reduce non-specific binding without eluting the target protein. |
Problem 2: Poor Resolution or Recovery in Hydrophobic Interaction Chromatography (HIC)
| Possible Cause | Troubleshooting Steps |
| Protein precipitates upon high salt addition: The increased hydrophobicity of the 5-Br-Trp protein can lead to "salting out" and precipitation at the high salt concentrations required for HIC binding. | 1. Screen Different Salts: Test various salts from the Hofmeister series (e.g., ammonium sulfate, sodium chloride, sodium citrate) to find one that promotes binding without causing precipitation.[9] 2. Optimize Salt Concentration: Carefully titrate the salt concentration in the binding buffer to the minimum required for efficient binding. 3. Lower Protein Concentration: Load a more dilute protein sample onto the column. |
| Protein binds too tightly to the resin: The high hydrophobicity can lead to very strong interactions with the HIC resin, making elution difficult. | 1. Use a Less Hydrophobic Resin: Screen different HIC resins with varying ligand hydrophobicity (e.g., Phenyl, Butyl, Octyl). Start with a less hydrophobic resin like Phenyl Sepharose.[4] 2. Modify Elution Gradient: Use a shallower elution gradient (a slower decrease in salt concentration) to improve resolution. 3. Add Organic Modifiers: Include low concentrations of mild organic modifiers (e.g., isopropanol, ethylene glycol) in the elution buffer to facilitate elution. |
| Low Recovery: The protein may be irreversibly binding to the column. | 1. Include Detergents: Add a low concentration of a non-ionic detergent (e.g., Tween 20, Triton X-100) to the buffers to reduce non-specific binding. 2. Check for Protein Aggregation on the Column: After the run, strip the column with a strong chaotropic agent or detergent solution to check for remaining protein. |
Problem 3: Protein Aggregation and Precipitation During or After Purification
| Possible Cause | Troubleshooting Steps |
| High protein concentration: The increased hydrophobicity makes the protein more prone to aggregation at high concentrations.[10] | 1. Work with Lower Concentrations: Keep the protein concentration as low as practically possible throughout the purification process. 2. Concentrate in the Presence of Stabilizers: If high concentrations are required, add stabilizing agents such as glycerol (5-20%), arginine (50-500 mM), or non-detergent sulfobetaines to the buffer before concentration.[10] |
| Inappropriate buffer conditions: The pH, ionic strength, or buffer composition may not be optimal for protein stability. | 1. pH Optimization: Determine the optimal pH for solubility, which is typically at least one pH unit away from the protein's pI.[10] 2. Ionic Strength: Maintain an appropriate ionic strength (e.g., 150 mM NaCl) in the final buffer to help keep the protein soluble. 3. Screen Additives: Test a variety of additives for their ability to improve solubility and stability. |
| Freeze-thaw instability: The protein may aggregate upon freezing and thawing. | 1. Flash Freeze: Flash freeze aliquots in liquid nitrogen. 2. Add Cryoprotectants: Include cryoprotectants like glycerol (10-50%) or sucrose in the storage buffer. 3. Avoid Repeated Freeze-Thaw Cycles: Store the protein in single-use aliquots. |
Experimental Protocols
General Workflow for Purification of a His-tagged 5-Br-Trp-Containing Protein
This protocol provides a general framework. Optimization will be required for each specific protein.
References
- 1. Hydrophobic surface residues can stabilize a protein through improved water-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 5. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 6. sinobiological.com [sinobiological.com]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Protein purification | Abcam [abcam.com]
Technical Support Center: 5-Bromo-L-tryptophan Fluorescence Quenching
Welcome to the technical support center for 5-Bromo-L-tryptophan fluorescence quenching experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to offer troubleshooting strategies for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fluorescence quenching that can affect my this compound experiments?
A1: Fluorescence quenching of this compound, like other fluorophores, is primarily governed by two mechanisms: dynamic (collisional) quenching and static quenching.
-
Dynamic Quenching: This occurs when the quencher molecule collides with the excited state of this compound, leading to non-radiative de-excitation. An increase in temperature and viscosity will increase the rate of dynamic quenching.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between this compound and the quencher. An increase in temperature can lead to the dissociation of this complex, resulting in a decrease in static quenching.
Distinguishing between these mechanisms is crucial for the correct interpretation of your experimental data.
Q2: How does the local environment impact the fluorescence of this compound?
A2: The fluorescence of tryptophan and its analogs is highly sensitive to the polarity of the microenvironment. When this compound is in a non-polar or hydrophobic environment, such as the interior of a protein, its fluorescence intensity is typically higher and the emission maximum is blue-shifted (shifted to a shorter wavelength). Conversely, in a polar or aqueous environment, the fluorescence intensity tends to decrease, and the emission maximum is red-shifted (shifted to a longer wavelength). This sensitivity can be exploited to study protein folding and conformational changes.
Q3: What is the "inner filter effect" and how can I correct for it in my this compound fluorescence quenching experiments?
A3: The inner filter effect is a common artifact in fluorescence spectroscopy that can lead to an apparent decrease in fluorescence intensity, which may be misinterpreted as quenching. It occurs when a substance in the sample absorbs either the excitation light intended for the fluorophore or the emitted fluorescence from the fluorophore. To mitigate this, it is advisable to use low concentrations of the fluorophore and quencher. A correction can be applied using the following formula:
Fcorrected = Fobserved x 10(Aex + Aem)/2
Where Fobserved is the observed fluorescence, Aex is the absorbance of the sample at the excitation wavelength, and Aem is the absorbance at the emission wavelength.
Q4: Is this compound susceptible to photobleaching?
A4: Like most fluorophores, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This can lead to a gradual decrease in fluorescence signal over time, which can interfere with accurate measurements. To minimize photobleaching, it is recommended to:
-
Minimize the exposure time of the sample to the excitation light.
-
Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Incorporate antifade reagents in your buffer if you are working with fixed samples.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no fluorescence signal | - Incorrect excitation or emission wavelength settings.- Low concentration of this compound.- Presence of a strong quencher in the buffer.- Photobleaching. | - Verify the excitation and emission maxima for this compound in your specific solvent.- Increase the concentration of this compound.- Check buffer components for quenching properties.- Reduce exposure time and intensity of the excitation light. |
| Non-linear Stern-Volmer plot | - Presence of both static and dynamic quenching.- The fluorophore population is not equally accessible to the quencher.- Inner filter effect at high quencher concentrations. | - Perform temperature-dependent fluorescence lifetime measurements to distinguish between quenching mechanisms.- Analyze the data using a modified Stern-Volmer equation that accounts for multiple quenching modes.- Correct for the inner filter effect. |
| Inconsistent or irreproducible results | - Temperature fluctuations during the experiment.- pH variations in the buffer.- Pipetting errors leading to inaccurate concentrations.- Sample degradation. | - Use a temperature-controlled cuvette holder.- Ensure the buffer has sufficient capacity to maintain a constant pH.- Calibrate pipettes regularly and use precise pipetting techniques.- Prepare fresh samples for each experiment and store them appropriately. |
| Unexpected shifts in emission wavelength | - Changes in the polarity of the microenvironment.- Contamination of the sample. | - Analyze the composition of your sample to identify any changes that could alter the solvent polarity.- Ensure the purity of your this compound and all other reagents. |
Experimental Protocols
General Protocol for a this compound Fluorescence Quenching Experiment
This protocol outlines the general steps for conducting a fluorescence quenching experiment using this compound as the fluorophore and a generic quencher.
Materials:
-
This compound stock solution
-
Quencher stock solution
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution in the buffer to a final concentration that gives a fluorescence intensity of approximately 106 arbitrary units.
-
Instrument Setup:
-
Set the excitation wavelength (typically around 290-310 nm for brominated tryptophans, but should be determined empirically).
-
Set the emission wavelength scan range (e.g., 320-450 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Measurement: Record the fluorescence spectrum of the buffer alone to account for any background signal.
-
Initial Fluorescence Measurement (F0): Add the this compound working solution to a cuvette and record its fluorescence spectrum. This is the fluorescence in the absence of the quencher (F0).
-
Titration with Quencher:
-
Add a small aliquot of the quencher stock solution to the cuvette containing the this compound solution.
-
Mix gently and allow the sample to equilibrate for a few minutes.
-
Record the fluorescence spectrum (F).
-
-
Repeat Titration: Continue adding aliquots of the quencher stock solution and recording the fluorescence spectra at each concentration.
-
Data Analysis:
-
Correct the fluorescence intensities for dilution.
-
If necessary, correct for the inner filter effect.
-
Construct a Stern-Volmer plot by plotting F0/F versus the quencher concentration [Q].
-
Determine the Stern-Volmer constant (KSV) from the slope of the linear fit to the data.
-
Data Presentation
Table 1: Illustrative Stern-Volmer Quenching Data for this compound with a Hypothetical Quencher
| Quencher Concentration [Q] (M) | Fluorescence Intensity (F) (a.u.) | F0/F |
| 0.00 | 1.00 x 106 | 1.00 |
| 0.01 | 8.50 x 105 | 1.18 |
| 0.02 | 7.20 x 105 | 1.39 |
| 0.03 | 6.10 x 105 | 1.64 |
| 0.04 | 5.20 x 105 | 1.92 |
| 0.05 | 4.50 x 105 | 2.22 |
Note: This data is for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanisms of fluorescence quenching for this compound.
Caption: General experimental workflow for a fluorescence quenching experiment.
Caption: A decision tree for troubleshooting common issues.
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-L-tryptophan Incorporation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids, such as 5-Bromo-L-tryptophan (5-Br-Trp), into proteins is a powerful tool for probing protein structure and function. Accurate and robust analytical methods are crucial for verifying and quantifying the incorporation of these analogs. This guide provides a comparative overview of mass spectrometry (MS) for the analysis of 5-Br-Trp incorporation, alongside alternative techniques, with supporting experimental protocols and data.
Comparison of Analytical Techniques for this compound Incorporation
Mass spectrometry stands out for its high sensitivity, specificity, and ability to provide site-specific information on incorporation. However, other methods like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy offer simpler and more accessible alternatives for bulk quantification. The choice of technique often depends on the specific experimental question, available instrumentation, and the required level of detail.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules, allowing for precise identification of 5-Br-Trp containing peptides and proteins. | Separates molecules based on their physicochemical properties (e.g., hydrophobicity), with detection by UV absorbance. | Measures the absorbance of UV light by aromatic amino acids, including tryptophan and its analogs. |
| Information Provided | Site-specific incorporation efficiency, precise mass confirmation of the incorporated analog, and protein identification. | Bulk incorporation efficiency by separating and quantifying native and 5-Br-Trp containing proteins or amino acids after hydrolysis. | Bulk estimation of protein concentration and can be adapted for estimating bulk incorporation of Trp analogs.[1] |
| Sensitivity | High (femtomole to attomole range). | Moderate (picomole to nanomole range). | Low (micromole to nanomole range). |
| Specificity | Very High. Can distinguish between isotopes and localize the modification to a specific residue. | Moderate. Relies on chromatographic separation, which may not resolve all protein variants. | Low. Prone to interference from other aromatic residues and compounds that absorb at similar wavelengths.[2] |
| Quantitative Accuracy | High, especially with the use of stable isotope-labeled standards.[3] | High, with proper calibration. | Moderate, can be affected by the protein's overall amino acid composition.[4] |
| Throughput | Moderate to high, depending on the sample complexity and instrumentation. | High for routine analysis. | High. |
| Instrumentation Cost | High. | Moderate. | Low. |
Quantitative Data on this compound Incorporation
The efficiency of this compound incorporation can vary depending on the expression system and the specific protein. Mass spectrometry is the gold standard for determining site-specific incorporation efficiency.
| Protein | Expression System | Incorporation Efficiency (%) | Analytical Method | Reference |
| Dihydrofolate Reductase | E. coli | >98% | Mass Spectrometry | [5] |
| Cyan Fluorescent Protein | E. coli | >98% | Mass Spectrometry | [5] |
| Recombinant Proteins | E. coli | Variable | Mass Spectrometry, HPLC, UV-Vis Spectroscopy | [1] |
Experimental Protocols
Mass Spectrometry Analysis of 5-Br-Trp Incorporation (Bottom-Up Proteomics)
This protocol outlines a typical workflow for identifying and quantifying 5-Br-Trp incorporation in a target protein.
1. Protein Extraction and Purification:
-
Lyse cells expressing the 5-Br-Trp labeled protein.
-
Purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
2. In-Solution or In-Gel Digestion:
-
In-Solution Digestion:
-
Denature the purified protein (e.g., with 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the sample to reduce the urea concentration.
-
Digest the protein into peptides using a protease like trypsin.
-
-
In-Gel Digestion:
-
Separate the protein sample by SDS-PAGE.
-
Excise the protein band of interest.
-
Destain the gel piece.
-
Reduce, alkylate, and digest the protein within the gel piece with trypsin.
-
Extract the resulting peptides from the gel.
-
3. Peptide Desalting and Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove contaminants that can interfere with MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Separate the peptides on a reverse-phase C18 column using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
-
Mass Spectrometry (MS):
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Perform a full MS scan to detect the precursor ions of the peptides.
-
Select precursor ions for fragmentation (MS/MS) using data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
The mass shift corresponding to the replacement of tryptophan (C11H10N2O2, mass ~204.08 Da) with this compound (C11H9BrN2O2, mass ~282.99 Da) will be observed.
-
5. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein sequence database.
-
Include the mass of 5-Br-Trp as a variable modification on tryptophan residues in the search parameters.
-
Quantify the relative abundance of the native and 5-Br-Trp containing peptides to determine the incorporation efficiency.
Alternative Method: HPLC Analysis
-
Protein Hydrolysis: Hydrolyze the purified protein to its constituent amino acids.
-
Derivatization (Optional): Derivatize the amino acids to enhance their detection.
-
HPLC Separation: Separate the amino acids on a reverse-phase or ion-exchange column.
-
Detection and Quantification: Detect the amino acids by UV absorbance and quantify the amounts of tryptophan and this compound by comparing their peak areas to those of known standards.[6]
Visualizations
Caption: Bottom-up proteomics workflow for 5-Br-Trp analysis.
Caption: Logical comparison of analytical techniques.
References
- 1. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based proteomics turns quantitative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 5. Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
A Head-to-Head Battle of Halogenated Tryptophans: 5-Bromo-L-tryptophan vs. 5-Fluoro-L-tryptophan as Probes
For researchers, scientists, and drug development professionals seeking to unravel the intricacies of protein structure and function, the choice of a molecular probe is paramount. Halogenated tryptophan analogs have emerged as powerful tools, offering unique spectroscopic signatures to illuminate the inner workings of proteins. This guide provides a comprehensive comparison of two such probes: 5-Bromo-L-tryptophan (5-Br-Trp) and 5-Fluoro-L-tryptophan (5-F-Trp), supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Introduction to the Probes
Both this compound and 5-Fluoro-L-tryptophan are synthetic analogs of the naturally occurring amino acid L-tryptophan. By replacing a hydrogen atom on the indole ring with a halogen, these molecules gain distinct photophysical and chemical properties that can be exploited in various biophysical techniques. Their ability to be biosynthetically incorporated into proteins allows for site-specific labeling, providing a window into the local environment within a protein.
This compound is often utilized as a heavy-atom quencher of fluorescence. The bromine atom, due to its mass, can influence the excited state of nearby fluorophores, leading to a decrease in fluorescence intensity. This property makes it a valuable tool for studying protein dynamics and interactions through fluorescence quenching assays.
5-Fluoro-L-tryptophan , on the other hand, is a versatile dual probe for both fluorescence spectroscopy and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom is a sensitive NMR nucleus (¹⁹F) with a large chemical shift dispersion, making it an excellent reporter of the local electronic environment. Concurrently, its fluorescence properties allow for complementary studies of protein conformation and dynamics.[1][2]
Quantitative Data Comparison
To facilitate a direct comparison of their performance as probes, the following table summarizes their key photophysical and physical properties.
| Property | This compound | 5-Fluoro-L-tryptophan | L-Tryptophan (for reference) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | C₁₁H₁₁FN₂O₂ | C₁₁H₁₂N₂O₂ |
| Molecular Weight ( g/mol ) | 283.12[3] | 222.22 | 204.23 |
| Molar Extinction Coefficient (ε) at ~280 nm (M⁻¹cm⁻¹) | Data not available | 5700[4] | ~5600 |
| Absorption Maximum (λ_abs) | ~285 nm | ~285 nm (~5 nm red shift vs. Trp)[4] | ~280 nm |
| Emission Maximum (λ_em) | Data not available | ~350 nm | ~348 nm |
| Fluorescence Quantum Yield (Φ_F) | Data not available (typically low due to quenching) | Data not available | ~0.13 - 0.20 |
| Fluorescence Lifetime (τ) | Data not available (expected to be short) | Data not available | ~2.8 ns (major component in water)[5] |
| Primary Application | Fluorescence Quenching | ¹⁹F NMR and Fluorescence Spectroscopy | Intrinsic Fluorescence Studies |
Experimental Protocols
Biosynthetic Incorporation of Halogenated Tryptophan Analogs in E. coli
A common method for incorporating tryptophan analogs into a target protein is through the use of a tryptophan-auxotrophic E. coli strain. This strain cannot synthesize its own tryptophan and will therefore incorporate the analog supplied in the growth medium.
Workflow for Biosynthetic Incorporation
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpE)
-
Expression vector containing the gene of interest
-
Minimal medium (e.g., M9) supplemented with required nutrients
-
L-Tryptophan
-
This compound or 5-Fluoro-L-tryptophan
-
Inducing agent (e.g., IPTG)
Protocol:
-
Inoculate a starter culture of the tryptophan-auxotrophic E. coli strain harboring the expression plasmid in minimal medium supplemented with L-tryptophan.
-
Use the starter culture to inoculate a larger volume of minimal medium with L-tryptophan and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with minimal medium lacking tryptophan to remove any residual L-tryptophan.
-
Resuspend the cells in fresh minimal medium containing either this compound or 5-Fluoro-L-tryptophan at a suitable concentration (typically 50-100 mg/L).
-
Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to incubate the culture for the desired period (e.g., 3-4 hours at 37°C or overnight at a lower temperature).
-
Harvest the cells by centrifugation and store the cell pellet at -80°C for subsequent protein purification.
Application in ¹⁹F NMR Spectroscopy with 5-Fluoro-L-tryptophan
The incorporation of 5-F-Trp allows for the direct observation of the fluorine atom's local environment using ¹⁹F NMR.
¹⁹F NMR Experimental Workflow
Protocol:
-
Purify the 5-F-Trp labeled protein using standard chromatography techniques.
-
Prepare the NMR sample by dissolving the purified protein in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4) to a final concentration of approximately 50 µM. Add D₂O to a final concentration of 10% (v/v) for the lock signal.[4]
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A typical experiment might involve a relaxation delay of 1.0 s, a pulse width of 7.6 µs, and a sweep width of 20 kHz.[4]
-
Process and analyze the resulting spectrum. The chemical shift of the ¹⁹F signal will be sensitive to changes in the local environment of the 5-F-Trp residue, providing insights into protein conformation, ligand binding, and dynamics.
Application in Fluorescence Quenching Studies with this compound
The heavy bromine atom in 5-Br-Trp can quench the fluorescence of a nearby fluorophore. This effect can be used to measure distances and monitor conformational changes.
Fluorescence Quenching Titration Workflow
Protocol:
-
Prepare a solution of the protein of interest labeled with a suitable fluorophore.
-
In a separate experiment, incorporate 5-Br-Trp into the binding partner of the fluorescently labeled protein using the biosynthetic method described above.
-
In a fluorometer, measure the initial fluorescence emission spectrum of the fluorescently labeled protein.
-
Incrementally add small aliquots of the 5-Br-Trp labeled binding partner to the cuvette containing the fluorescently labeled protein.
-
After each addition, allow the system to equilibrate and then measure the fluorescence emission spectrum.
-
Analyze the decrease in fluorescence intensity as a function of the concentration of the 5-Br-Trp labeled partner. This data can be used to determine the binding affinity (Kd) and to gain information about the proximity of the fluorophore to the 5-Br-Trp residue in the bound state.
Conclusion: Choosing the Right Probe
The selection between this compound and 5-Fluoro-L-tryptophan hinges on the specific research question and the available instrumentation.
-
Choose this compound when your primary goal is to study protein-protein or protein-ligand interactions through fluorescence quenching. Its heavy atom effect provides a clear and measurable change in fluorescence upon binding, making it an excellent tool for determining binding affinities and probing proximity.
-
Choose 5-Fluoro-L-tryptophan when you require a more versatile probe for detailed structural and dynamic studies. Its dual utility in both fluorescence spectroscopy and ¹⁹F NMR provides a powerful combination of techniques to investigate the local environment of a specific site within a protein. The sensitivity of the ¹⁹F chemical shift to subtle conformational changes makes it particularly valuable for studying protein folding, dynamics, and allosteric regulation.
By carefully considering the strengths and applications of each probe, researchers can make an informed decision to select the most appropriate tool to advance their understanding of complex biological systems.
References
- 1. In vivo 19F MR spectroscopic study of metabolism of 5-fluorotryptophan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages of 5-Bromo-L-tryptophan over other halogenated tryptophans.
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount to experimental success. Halogenated tryptophans, a class of non-canonical amino acids, have emerged as powerful probes and building blocks in chemical biology, protein engineering, and drug discovery. Among these, 5-Bromo-L-tryptophan (5-Br-L-Trp) exhibits a unique combination of properties that offer distinct advantages over its fluorinated, chlorinated, and iodinated counterparts. This guide provides an objective comparison of this compound with other 5-halogenated tryptophans, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituent at the 5-position of the indole ring significantly influences the physicochemical properties of the tryptophan molecule. These properties, in turn, dictate the analog's behavior in biological systems.
| Property | 5-Fluoro-L-tryptophan | 5-Chloro-L-tryptophan | This compound | 5-Iodo-L-tryptophan |
| Molecular Weight ( g/mol ) | 222.21 | 238.67[1] | 283.12[2] | 330.12 |
| XLogP3 | 1.1 | 1.5 | 1.7 | 2.1 |
| Hydrogen Bond Donor Count | 3 | 3 | 3 | 3 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |
| Polar Surface Area (Ų) | 77.78 | 77.78 | 77.78 | 77.78 |
| pKa (approx.) | ~9.3 | ~9.3 | ~9.3 | ~9.3 |
Data sourced from PubChem and other chemical databases. XLogP3 is a computed measure of hydrophobicity.
The increasing atomic size and polarizability from fluorine to iodine directly impact the steric bulk and lipophilicity of the amino acid. This compound strikes a balance, offering a significant increase in hydrophobicity over the native tryptophan without the potentially disruptive bulk of iodine. This intermediate hydrophobicity can be advantageous in modulating protein-ligand interactions and protein stability.
Key Advantages of this compound in Research Applications
Enhanced Performance in Protein Engineering and Stability Studies
Halogenation has been recognized as a strategy to enhance the thermal and proteolytic stability of proteins. The introduction of the bulky, hydrophobic bromine atom at the 5-position of tryptophan can lead to favorable packing interactions within the protein core, thereby stabilizing the folded state. While both fluorination and chlorination also contribute to stability, the more substantial van der Waals interactions afforded by bromine can result in greater stabilization.
A key advantage of this compound is its utility as a heavy atom for X-ray crystallography. The anomalous scattering signal from the bromine atom can be instrumental in solving the phase problem, a critical step in determining the three-dimensional structure of proteins. This makes it a superior choice over lighter halogens like fluorine and chlorine for crystallographic studies.
A Versatile Tool for Probing Molecular Interactions
The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction with unique directionality and strength. This property makes it an excellent tool for probing protein-ligand and protein-protein interfaces. The ability to form halogen bonds provides an additional layer of interaction specificity that can be exploited in rational drug design and in studying molecular recognition events.
Superiority in Certain Enzymatic Inhibition Studies
This compound has shown promise as an inhibitor of key enzymes in metabolic pathways, such as tryptophan hydroxylase (TPH) and indoleamine 2,3-dioxygenase (IDO1). While a direct comparative study across all 5-halogenated tryptophans is not extensively documented in the literature, the unique electronic properties of the bromo-substituent can lead to altered binding affinities and inhibitory potentials.
For instance, in the context of IDO1, an important target in cancer immunotherapy, the nature of the halogen can influence the binding to the heme cofactor in the active site. The polarizability of bromine may facilitate more favorable interactions compared to the less polarizable fluorine and chlorine atoms.
Experimental Data and Protocols
To facilitate the direct comparison and application of this compound and other halogenated analogs, this section provides summarized data from relevant studies and detailed experimental protocols.
Comparative Incorporation Efficiency of Halogenated Tryptophans
A study on the biosynthesis and incorporation of halogenated tryptophans into proteins in E. coli demonstrated the efficient production of both 6-chloro- and 6-bromo-tryptophan. The efficiency of incorporation is dependent on the specific aminoacyl-tRNA synthetase/tRNA pair used.
| Halogenated Tryptophan | Relative Fluorescence of sfGFP (%) |
| 6-Chloro-L-tryptophan | ~80 |
| 6-Bromo-L-tryptophan | ~75 |
| 7-Chloro-L-tryptophan | ~60 |
| 7-Bromo-L-tryptophan | ~55 |
Data adapted from a study on the biosynthesis of halogenated tryptophans, showing relative fluorescence of superfolder GFP (sfGFP) with incorporated analogs compared to wild-type sfGFP. This provides an indirect measure of incorporation efficiency.
Experimental Protocols
Protocol 1: Incorporation of Halogenated Tryptophans into Recombinant Proteins in E. coli
This protocol describes a general method for the site-specific incorporation of halogenated tryptophans into a target protein using an amber suppressor tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired position.
-
Plasmid encoding the appropriate aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEvol plasmid).
-
This compound (or other halogenated tryptophan).
-
Luria-Bertani (LB) or M9 minimal media.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Arabinose.
Method:
-
Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of M9 minimal media supplemented with the appropriate antibiotics, 0.4% glucose, and the desired halogenated tryptophan (typically 1 mM).
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of the aaRS and tRNA by adding arabinose to a final concentration of 0.2%.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-24 hours to enhance protein folding and incorporation efficiency.
-
Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Confirm the incorporation of the halogenated tryptophan by mass spectrometry.
Protocol 2: In Vitro Inhibition Assay for Indoleamine 2,3-dioxygenase (IDO1)
This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential of halogenated tryptophans on IDO1 activity.[3]
Materials:
-
Recombinant human IDO1 enzyme.
-
L-tryptophan.
-
This compound and other halogenated tryptophans (test inhibitors).
-
IDO1 Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase.[3]
-
30% (w/v) Trichloroacetic acid (TCA).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 321 nm.
Method:
-
Prepare a reaction mixture in each well of the 96-well plate containing IDO1 Assay Buffer and the IDO1 enzyme (concentration to be optimized for linear reaction kinetics).
-
Add varying concentrations of the halogenated tryptophan inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.[3]
-
Incubate the plate at 37°C for 30-60 minutes.[3]
-
Stop the reaction by adding 10 µL of 30% TCA to each well.[3]
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Serotonin Synthesis Pathway
5-Halogenated tryptophans can act as competitive inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This makes them valuable tools for studying the serotonergic system and for developing potential therapeutics for serotonin-related disorders.
Caption: Inhibition of the serotonin synthesis pathway by 5-halogenated tryptophans.
Kynurenine Pathway and IDO1 Inhibition
The majority of dietary tryptophan is metabolized through the kynurenine pathway, initiated by the enzyme IDO1. Inhibition of IDO1 is a key strategy in cancer immunotherapy.
Caption: Inhibition of the kynurenine pathway via IDO1 by 5-halogenated tryptophans.
Experimental Workflow: Comparative Analysis of Halogenated Tryptophans
The following workflow outlines a systematic approach to comparing the effects of different halogenated tryptophans.
Caption: A logical workflow for the comparative evaluation of halogenated tryptophans.
Conclusion
This compound presents a compelling set of advantages for researchers working in diverse fields of life sciences. Its balanced physicochemical properties, utility as a heavy atom in crystallography, and potential for unique non-covalent interactions make it a versatile and powerful tool. While further direct comparative studies are needed to fully elucidate its superiority across all applications, the available evidence suggests that this compound is a valuable, and in many cases, advantageous alternative to other halogenated tryptophans. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the potential of this unique amino acid in their own investigations.
References
comparative analysis of the spectral properties of tryptophan analogs.
A Comparative Guide to the Spectral Properties of Tryptophan Analogs for Researchers and Drug Development Professionals
The intrinsic fluorescence of tryptophan (Trp) serves as a powerful endogenous probe for monitoring protein structure, dynamics, and interactions. However, the complexity of protein environments and the spectral properties of tryptophan itself can sometimes limit its utility. Tryptophan analogs, with their often unique spectral characteristics, offer valuable alternatives for more specific and sensitive fluorescence-based assays. This guide provides a comparative analysis of the spectral properties of selected tryptophan analogs, supported by experimental data and detailed methodologies, to aid researchers in choosing the optimal probe for their studies.
Comparative Spectral Data
The following table summarizes the key spectral properties of tryptophan and several of its analogs. These values are highly dependent on the local environment, such as solvent polarity and pH.[1][2][3] The data presented here are generally for the N-acetylated methyl esters of the amino acids in methanol or aqueous solutions to mimic their behavior within a peptide chain.[4][5]
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| L-Tryptophan | ~280 | ~350 | ~5,600 | ~0.13 - 0.20 | ~70 |
| N-Acetyl-L-tryptophanamide (NATA) | ~280 | ~350 | ~5,700 | ~0.14 | ~70 |
| 5-Hydroxytryptophan (5-HTP) | ~275, ~295 (shoulder) | ~336 | ~5,500 | ~0.28 | ~61 |
| 7-Azatryptophan (7-AW) | ~288 | ~370 | ~6,500 | ~0.60 | ~82 |
| 4-Azaindole (as part of an analog) | - | - | - | Lower than Trp | ~130 |
| Tricyclic Trp Analog (Trp-1) | ~260 | ~409 | > Tryptophan | - | ~149 |
| Tricyclic Trp Analog (Trp-2) | - | - | > Tryptophan | - | Larger than Trp |
| Bicyclic Trp Analog (D) | - | ~391 | 8,070 | 0.30 | - |
| Tricyclic Trp Analog (E) | - | ~413 | 2.6x > Tryptophan | 0.10 | - |
Note: Spectral properties can vary significantly based on the specific experimental conditions, including the solvent, pH, and temperature. The data above are compiled from various sources for comparative purposes.[1][4][5][6]
Experimental Protocols
Accurate determination of the spectral properties of tryptophan and its analogs is crucial for their effective use. Below are generalized protocols for measuring absorbance and fluorescence spectra.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of tryptophan or its analogs (e.g., 1 mM) in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution such as phosphate-buffered saline, PBS). Ensure the compounds are fully dissolved.
-
Working Solutions: Dilute the stock solutions to the desired concentration for measurement (e.g., 10 µM). The final concentration should be optimized to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0) to avoid inner filter effects in fluorescence measurements.
-
pH Adjustment: For aqueous solutions, use appropriate buffers to maintain a constant pH, as the ionization state of the amino and carboxyl groups can influence the spectral properties.[3]
-
Degassing: For quantum yield and lifetime measurements, it may be necessary to degas the solutions to remove dissolved oxygen, which can quench fluorescence.
Absorbance Spectroscopy
-
Instrumentation: Use a UV-Visible spectrophotometer.
-
Blanking: Calibrate the instrument with a cuvette containing the solvent used to prepare the sample.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 240-400 nm). The wavelength of maximum absorbance (λabs) should be identified.
-
Molar Extinction Coefficient Determination: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer.
-
Excitation and Emission Wavelengths:
-
Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the absorbance spectrum (e.g., 280 nm for tryptophan).[7] To selectively excite tryptophan over tyrosine in proteins, an excitation wavelength of 295 nm is often used.[7]
-
Scan the emission spectrum over a suitable range (e.g., 300-500 nm). The wavelength of maximum emission (λem) should be identified.
-
-
Slit Widths: Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
Quantum Yield Measurement: The fluorescence quantum yield (ΦF) is typically determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample (s) is calculated using the following equation: ΦF(s) = ΦF(r) * (Is / Ir) * (Ar / As) * (ns2 / nr2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent for the sample (s) and the reference (r).
-
Fluorescence Lifetime Measurement: Fluorescence lifetimes are measured using time-resolved fluorescence spectroscopy, such as time-correlated single-photon counting (TCSPC). The decay of fluorescence intensity over time after a short pulse of excitation light is measured and fitted to an exponential decay model. Tryptophan and its analogs often exhibit multi-exponential decay kinetics.[4][8]
Factors Influencing Spectral Properties
The spectral properties of tryptophan and its analogs are highly sensitive to their local microenvironment.[1][2][3]
-
Solvent Polarity: In polar solvents, the emission spectrum of tryptophan is red-shifted (moves to longer wavelengths) due to the stabilization of the excited state.[2][3] In non-polar, hydrophobic environments, the emission is blue-shifted (moves to shorter wavelengths).[2][3]
-
pH: Changes in pH can alter the ionization state of the amino and carboxyl groups, as well as other nearby residues in a protein, which can affect the fluorescence intensity and emission wavelength.[3]
-
Quenching: Fluorescence can be quenched (decreased in intensity) by various molecules, including oxygen, iodide, and acrylamide. This quenching can be collisional (dynamic) or due to the formation of a non-fluorescent complex (static).[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of tryptophan analogs.
Caption: Workflow for the spectral characterization of tryptophan analogs.
Signaling Pathways and Logical Relationships
The relationship between the molecular environment and the observed spectral properties can be depicted as a signaling pathway.
Caption: Influence of the microenvironment on tryptophan's spectral properties.
Conclusion
Tryptophan analogs provide a versatile toolkit for biophysical studies. Their varied spectral properties, including red-shifted emission and altered quantum yields, can help to overcome some of the limitations of intrinsic tryptophan fluorescence.[5][6] By carefully selecting an analog based on its specific spectral characteristics and understanding the influence of the local environment, researchers can design more sensitive and specific assays for probing protein structure and function. This guide serves as a starting point for navigating the selection and application of these powerful fluorescent probes.
References
- 1. Micro-environmental influences on the fluorescence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Functional Showdown: Unveiling the Impact of 5-Bromo-L-tryptophan on Protein Performance
For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with non-canonical counterparts like 5-Bromo-L-tryptophan (5-Br-Trp) offers a powerful tool to probe and modulate protein function. This guide provides an objective comparison of proteins containing 5-Br-Trp versus their wild-type (WT) versions, supported by experimental data and detailed protocols.
The introduction of a bromine atom to the indole ring of tryptophan can induce significant changes in the physicochemical properties of the amino acid, including its size, hydrophobicity, and electronic characteristics. These alterations can, in turn, influence the structure, stability, and function of the protein in which it is incorporated. This guide will delve into these functional consequences, presenting a case study on enzyme kinetics, discussing the structural implications, and outlining the methodologies for relevant experimental comparisons.
I. Impact on Enzyme Kinetics: A Case Study of Skatole Synthase (SktA)
Stopped-flow absorbance spectroscopy was employed to monitor the formation and decay of a transient intermediate species during the enzymatic reaction. The kinetic traces revealed that the accumulation and decay of this intermediate were comparable when the enzyme was presented with either L-tryptophan or 5-Br-Trp, suggesting that the brominated analog is a competent substrate for SktA.[1][2]
Table 1: Comparative Kinetic Parameters of SktA with L-tryptophan and this compound
| Substrate | Transient Species Formation | Transient Species Decay | Observations |
| L-tryptophan | Exhibits characteristic accumulation | Shows a distinct decay profile | The natural substrate for the SktA enzyme.[1][2] |
| This compound | Accumulation and decay kinetics are essentially identical to L-tryptophan | Accumulation and decay kinetics are essentially identical to L-tryptophan | Indicates that 5-Br-Trp is an effective substrate for SktA, with the reaction proceeding through a similar mechanism.[1][2] |
II. Structural Implications of this compound Incorporation
The substitution of a hydrogen atom with a larger bromine atom on the tryptophan indole ring can be expected to introduce steric and electronic perturbations that may alter protein structure. X-ray crystallography studies of proteins with incorporated 5-Br-Trp can reveal these structural changes at an atomic level.
A relevant example is the crystal structure of the flavin-dependent halogenase AetF, which was co-crystallized with its substrate, 5-bromotryptophan.[3] This structure provides a detailed view of how a protein accommodates the brominated indole ring within its active site. While this is a substrate-bound structure and not a protein with a covalently incorporated 5-Br-Trp, it offers valuable insights into the potential interactions and steric considerations. The bromine atom can influence local protein conformation and interactions with neighboring residues.
A direct structural comparison of a wild-type protein with its 5-Br-Trp incorporated mutant would be necessary to fully elucidate the specific conformational changes induced by the substitution. Such studies are crucial for understanding the functional consequences observed in enzymatic assays and binding studies.
III. Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
1. Site-Directed Mutagenesis for this compound Incorporation
The incorporation of 5-Br-Trp at a specific site in a protein is typically achieved using amber stop codon suppression technology. This involves introducing a TAG codon at the desired tryptophan position in the gene of interest and co-expressing it with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 5-Br-Trp.
Experimental Workflow for 5-Br-Trp Incorporation
References
- 1. Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 5-Bromo-L-tryptophan in Peptides
For researchers, scientists, and drug development professionals, the accurate quantification of modified amino acids within peptides is crucial for understanding protein function, elucidating metabolic pathways, and developing novel therapeutics. 5-Bromo-L-tryptophan, a synthetic analog of tryptophan, is often incorporated into peptides as a probe for structural and functional studies. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of this compound in peptides, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
High-Sensitivity Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the benchmark for the sensitive and specific quantification of this compound in complex peptide mixtures. The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a typical workflow for the quantitative analysis of a peptide containing this compound.
1. Sample Preparation:
-
Protein Digestion: If the peptide is part of a larger protein, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptide fragments.[1][2]
-
Solid-Phase Extraction (SPE): To remove salts and detergents that can interfere with LC-MS analysis, the peptide sample is purified using a C18 SPE cartridge.[2]
-
Reconstitution: The purified peptide is dried and reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile with a small percentage of formic acid to improve ionization.
2. LC Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for peptide separations.[3]
-
Mobile Phases:
-
Gradient Elution: A linear gradient from low to high organic content (acetonitrile) is employed to elute peptides of varying hydrophobicity. A typical gradient might run from 5% to 40% B over 20 minutes at a flow rate of 0.3 mL/min.[4]
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion of the this compound-containing peptide and then monitoring specific fragment ions. The bromine isotopes (79Br and 81Br) will result in a characteristic isotopic pattern for the precursor and any bromine-containing fragment ions, enhancing specificity.
-
MRM Transitions:
-
Precursor Ion (Q1): The m/z of the protonated peptide containing this compound.
-
Fragment Ions (Q3): Specific b- and y-type fragment ions are selected for monitoring. The choice of fragment ions is crucial for specificity and sensitivity.[5]
-
Caption: Comparison of key attributes of different analytical methods for peptide quantification.
Comparison of Quantitative Methods
| Feature | LC-MS/MS | Coulometric Mass Spectrometry (CMS) | Immunoassay (IA) | UV-Intrinsic Fluorescence (UV-IF) |
| Principle | Chromatographic separation and mass-to-charge ratio detection | Electrochemical oxidation and mass detection | Antibody-antigen binding | Intrinsic fluorescence of tryptophan |
| Specificity | Very High | High | High (antibody dependent) | Moderate (interfering fluorophores) |
| Sensitivity | Very High (fmol-amol) | High (fmol) [4] | High (pmol-fmol) | Moderate (pmol-nmol) |
| Quantification | Relative or Absolute (with standards) | Absolute (no standards required) [6] | Relative | Relative |
| Throughput | Moderate | Moderate | High | High |
| Sample Prep | Moderate to Complex | Simple | Minimal | Minimal |
| Cost | High | High | Low | Low |
| Limitations | Ion suppression, matrix effects [7][8] | Requires electrochemically active residue | Antibody development can be lengthy and costly [1] | Only for tryptophan-containing peptides, quenching effects [9] |
Conclusion
The choice of analytical method for the quantification of this compound in peptides depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for complex samples and low-abundance peptides. Coulometric Mass Spectrometry provides the unique advantage of absolute quantification without the need for expensive and time-consuming synthesis of isotopically labeled standards. Immunoassays are well-suited for high-throughput screening of a large number of samples when a specific antibody is available. UV-Intrinsic Fluorescence is a simple, cost-effective method for the rapid estimation of tryptophan-containing peptide concentrations, particularly in purified samples. A thorough understanding of the strengths and weaknesses of each technique will enable researchers to select the most appropriate method to achieve their scientific goals.
References
- 1. Replacing immunoassays with tryptic digestion-peptide immunoaffinity enrichment and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone [mdpi.com]
- 8. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 9. Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Bromo-L-tryptophan and 5-hydroxytryptophan on Insulin Release: A Guide for Researchers
A comprehensive review of the current scientific literature reveals a significant disparity in our understanding of how 5-Bromo-L-tryptophan and 5-hydroxytryptophan (5-HTP) influence insulin secretion. While extensive research has elucidated the complex, multifaceted role of 5-HTP in modulating pancreatic beta-cell function, there is a notable absence of direct experimental evidence on the effects of this compound on insulin release.
This guide synthesizes the available experimental data for 5-HTP, providing researchers, scientists, and drug development professionals with a detailed overview of its impact on insulin secretion, the underlying mechanisms, and relevant experimental protocols. The lack of data for this compound prevents a direct comparative analysis based on experimental performance.
5-hydroxytryptophan (5-HTP) and Its Influence on Insulin Secretion
5-HTP, the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), has been shown to exert a complex and often contradictory influence on insulin release from pancreatic β-cells. Its effects appear to be highly dependent on experimental conditions, including the model system used, the concentration of 5-HTP, and the duration of exposure. The primary mechanism of action involves its intracellular conversion to 5-HT by the enzyme aromatic L-amino acid decarboxylase.
Summary of 5-hydroxytryptophan's Effects on Insulin Release
| Experimental Model | 5-HTP Concentration | Glucose Level | Duration of Treatment | Observed Effect on Insulin Release | Reference |
| Intact Rats | Not specified | Not specified | Acute | Induction of insulin release. | [1] |
| Microdissected pancreatic islets from ob/ob mice | 4 mM | 10 mM | Not specified | Potentiation of glucose-induced insulin release. | [2] |
| MIN6 β-cells | 500 µM | High glucose | 6 hours | Decrease in glucose-stimulated insulin secretion. | [3] |
| RINm5f cells | 500 µM | High glucose | 6 hours | Decrease in glucose-stimulated insulin secretion. | [3] |
| Isolated pancreatic islets | Not specified | Low glucose | Preincubation | Enhanced insulin release. | [4] |
| Isolated pancreatic islets | Not specified | High glucose | Preincubation | Abolished glucose-stimulated insulin release. | [4] |
Experimental Protocols for Assessing the Effect of 5-HTP on Insulin Secretion
A standard experimental approach to investigate the effects of 5-HTP on glucose-stimulated insulin secretion (GSIS) in vitro involves the use of pancreatic β-cell lines or isolated pancreatic islets.
1. Cell Culture and Islet Isolation:
-
Cell Lines: MIN6 or RINm5f cells are commonly cultured in DMEM supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Islet Isolation: Pancreatic islets can be isolated from mice (e.g., ob/ob mice) by collagenase digestion of the pancreas followed by purification.
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Cells or islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for a specified period (e.g., 1-2 hours) to establish a basal insulin secretion rate.
-
Following pre-incubation, the cells or islets are washed and then incubated in KRB buffer with a low glucose concentration (basal) or a high glucose concentration (stimulatory, e.g., 16.7 mM) in the presence or absence of the test compound (5-HTP at various concentrations).
-
The incubation is typically carried out for 1-2 hours at 37°C.
-
After incubation, the supernatant is collected to measure secreted insulin, and the cells/islets are lysed to determine the total insulin content.
-
Insulin concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
The amount of secreted insulin is often expressed as a percentage of the total insulin content or as a stimulation index (fold increase of high glucose over low glucose).
Signaling Pathways of 5-HTP-Mediated Insulin Release
The following diagram illustrates the proposed signaling pathway for the modulation of insulin secretion by 5-HTP. 5-HTP is transported into the pancreatic β-cell and converted to serotonin (5-HT), which then influences the exocytosis of insulin-containing granules.
Caption: Proposed signaling pathway of 5-HTP in pancreatic β-cells.
Experimental Workflow for Assessing Insulin Secretion
The following diagram outlines a typical experimental workflow for investigating the effect of a compound on insulin secretion from pancreatic β-cells.
Caption: A typical experimental workflow for an insulin secretion assay.
This compound: An Unexplored Avenue in Insulin Secretion Research
Despite its structural similarity to L-tryptophan and its known role as a precursor in certain biochemical pathways, there is currently no published experimental data detailing the effects of this compound on insulin release from pancreatic β-cells. General biochemical information suggests that it is a brominated analog of tryptophan utilized in studies of neurotransmitter pathways, particularly those related to serotonin metabolism.
Given its structural relationship to tryptophan and its potential involvement in serotonin pathways, one could hypothesize that this compound might influence insulin secretion. However, without experimental validation, any proposed mechanism remains purely speculative. Further research is imperative to determine if this compound has any physiological role in the regulation of insulin secretion and to elucidate the potential mechanisms involved.
Conclusion
References
- 1. Mechanisms underlying the effects of 5-hydroxytryptamine and 5-hydroxytryptophan in pancreatic islets. A proposed role for L-aromatic amino acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Serotonin regulates glucose-stimulated insulin secretion from pancreatic β cells during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-L-tryptophan: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Bromo-L-tryptophan, a non-proteinogenic α-amino acid. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
While some safety data sheets (SDS) may classify 5-Bromo-DL-tryptophan as not hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate potential hazards, including skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach to handling and disposal is recommended.
Key Compound Data
A summary of essential quantitative data for this compound is provided below for quick reference.
| Property | Value | Source |
| Melting Point | 251 °C | [3] |
| Boiling Point | 495.8 °C at 760 mmHg | [3] |
| Storage Temperature | 4 °C | [3] |
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the necessary steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of dust formation.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Place the swept-up material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
-
Waste Identification: Unused or waste this compound should be considered chemical waste.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
Final Disposal:
-
Arrange for pickup by a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
It should not be released into the environment.[1]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow for the safe disposal of this compound, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-L-tryptophan
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-L-tryptophan, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
According to safety data sheets, this compound can cause skin and eye irritation and may lead to respiratory irritation[1]. Therefore, adherence to the following PPE guidelines is crucial to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a splash hazard. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use. | Prevents direct skin contact and irritation[1]. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the powder, especially in poorly ventilated areas or when dust formation is likely. | Minimizes the risk of inhaling irritating dust particles[2]. |
| Body Protection | A standard laboratory coat is required. | Protects skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the necessary steps for safely working with this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Chemical: Any excess or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Containerization: Use a chemically resistant, leak-proof container for all waste. Ensure the container is tightly sealed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents[3].
-
Disposal: Arrange for collection by licensed hazardous waste disposal services. Always follow local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention[3]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[3]. |
| Inhalation | Move the person to fresh air. If breathing difficulties or other symptoms occur, get medical attention immediately[3]. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[3]. |
| Spill | Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation[3]. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
